molecular formula C9H14BNO2S B1394387 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole CAS No. 1251459-71-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Cat. No.: B1394387
CAS No.: 1251459-71-8
M. Wt: 211.09 g/mol
InChI Key: IBFHUXAMFFTLKO-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a useful research compound. Its molecular formula is C9H14BNO2S and its molecular weight is 211.09 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-14-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFHUXAMFFTLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251459-71-8
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a heterocyclic organic compound that has emerged as a significant building block in contemporary organic synthesis. Its structure, which marries the electron-deficient isothiazole ring with the versatile pinacolborane ester, positions it as a highly valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. The isothiazole core is a recognized pharmacophore, present in a variety of biologically active molecules, while the boronic ester functionality provides a stable and efficient handle for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

While extensive experimental data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is not widely published, its fundamental properties can be summarized from available supplier information and extrapolated from data on analogous compounds.

PropertyValueSource(s)
CAS Number 1251459-71-8[3]
Molecular Formula C₉H₁₄BNO₂S[3]
Molecular Weight 211.09 g/mol [3]
Physical Form Solid[3]
Storage Temperature 2-8°C, sealed in a dry environment[3]
Purity Typically ≥97%[3]
  • ¹H NMR (Estimated): The protons on the isothiazole ring are expected in the aromatic region, likely between δ 7.0 and 9.0 ppm.[4][5] The twelve equivalent protons of the tetramethyl groups on the pinacolborane ester would present as a sharp singlet around δ 1.3 ppm.

  • ¹³C NMR (Estimated): The carbons of the isothiazole ring would appear in the aromatic region (δ 110-160 ppm).[6][7] The quaternary carbons of the pinacolborane moiety would be found around δ 84 ppm, and the methyl carbons would resonate at approximately δ 25 ppm.[8]

Synthesis and Reactivity: The Miyaura Borylation Approach

The most logical and widely employed method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[9][10] This palladium-catalyzed process typically involves the coupling of a halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11][12]

Reaction Causality and Mechanistic Insight

The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the carbon-halogen bond of the starting material (e.g., 4-bromoisothiazole), followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the desired boronic ester and regenerate the active palladium(0) catalyst. The choice of a weak base, such as potassium acetate, is crucial as it facilitates the transmetalation step without promoting premature Suzuki-Miyaura coupling of the product.[10]

Miyaura_Borylation A 4-Bromoisothiazole C Oxidative Addition Intermediate A->C Oxidative Addition B Pd(0) Catalyst B->C E Transmetalation C->E D Bis(pinacolato)diboron (B2pin2) D->E F Reductive Elimination E->F G 4-(Pinacolboranyl)isothiazole (Product) F->G H Regenerated Pd(0) F->H H->B I Base (e.g., KOAc) I->E

Caption: Generalized catalytic cycle for the Miyaura borylation of 4-bromoisothiazole.

Representative Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

The following protocol is a representative, self-validating system based on established procedures for the Miyaura borylation of bromoheterocycles.[11][13]

Materials:

  • 4-Bromoisothiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoisothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.

Key Applications in Drug Discovery and Materials Science

The synthetic utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is primarily realized through its participation in Suzuki-Miyaura cross-coupling reactions.[14][15][16] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the isothiazole-4-yl moiety into a wide array of complex molecules.[1]

Role in Medicinal Chemistry and Drug Development

The isothiazole ring is a known "privileged scaffold" in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities.[2] The ability to readily couple this heterocycle with other aryl or heteroaryl fragments makes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole a valuable tool for the synthesis of novel drug candidates. The Suzuki-Miyaura reaction's tolerance of a wide range of functional groups allows for its use in the late-stage functionalization of complex intermediates, a critical advantage in the efficient exploration of structure-activity relationships (SAR).[15]

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_application Application A 4-(Pinacolboranyl)isothiazole C Pd Catalyst + Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D 4-(Aryl/Heteroaryl)isothiazole C->D E Bioactive Molecule / Drug Candidate D->E

Caption: Workflow illustrating the use in Suzuki-Miyaura coupling for drug discovery.

Potential in Materials Science

Heterocyclic compounds are integral components of organic electronic materials. The isothiazole ring, being electron-deficient, can be incorporated into conjugated systems to tune their electronic properties. The use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole in Suzuki-Miyaura coupling reactions provides a straightforward route to novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]

Safety and Handling

As with all laboratory chemicals, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole stands out as a strategically important building block for chemical synthesis. Its dual functionality, combining the desirable properties of the isothiazole ring with the synthetic versatility of the pinacolborane ester, makes it an invaluable reagent for the construction of complex molecules. While a more comprehensive characterization of its physical properties is still needed, the representative synthetic protocols and the clear potential for its application in drug discovery and materials science underscore its significance for the modern chemist.

References

  • Oakwood Chemical. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Retrieved February 7, 2026, from [Link]

  • Bard, J. P., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(41), 12627–12631. [Link]

  • Lassalas, P., et al. (2016). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 14(3), 854-865. [Link]

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(15), 3638–3641. [Link]

  • Berini, C., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(18), 4084-4087. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(4), 596-603. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Retrieved February 7, 2026, from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4633–4643. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-903. [Link]

  • Al-Hourani, B. J. (2020). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information for: Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the effective utilization of this versatile building block.

Introduction: The Significance of Isothiazole Boronic Esters

Isothiazoles are a class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. Their unique electronic properties and diverse biological activities have made them attractive scaffolds in drug discovery and materials science. The incorporation of a boronic acid pinacol ester at the 4-position of the isothiazole ring, as in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, provides a stable and versatile functional handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of the isothiazole moiety into complex molecular architectures, a critical step in the synthesis of novel pharmaceuticals and functional materials.

The pinacol ester group offers significant advantages over the corresponding boronic acid, including enhanced stability towards air and moisture, and improved solubility in organic solvents, making it a preferred reagent in many synthetic applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in research and development. This section details the known properties of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole.

Key Identifiers
IdentifierValue
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
CAS Number 1251459-71-8, 1045809-78-6 (synonym)
Molecular Formula C₉H₁₄BNO₂S
Molecular Weight 211.09 g/mol
InChI Key IBFHUXAMFFTLKO-UHFFFAOYSA-N

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

}

Molecular Structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Physical Properties

The following table summarizes the available physical property data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. It is important to note that some of this data is predicted and has not been experimentally verified in publicly available literature.

PropertyValueSource
Physical Form Solid
Melting Point Data not available-
Boiling Point 234.4 ± 22.0 °C (Predicted)
Density 1.12 ± 0.1 g/cm³ (Predicted)
Solubility Expected to be soluble in common organic solvents such as THF, dioxane, and halogenated hydrocarbons.General knowledge based on similar compounds
Purity Typically ≥97%

Proposed Synthesis and Purification Workflow

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Proposed Suzuki-Miyaura Borylation Workflow

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization for optimal yield and purity.

  • Reaction Setup: To a dry, inert-atmosphere flask, add 4-iodo-isothiazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR:

    • A singlet in the region of δ 1.2-1.4 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.

    • Two singlets or doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the isothiazole ring. The exact chemical shifts and coupling constants will depend on the electronic environment of the isothiazole ring.

  • ¹³C NMR:

    • A signal around δ 25 ppm for the methyl carbons of the pinacol group.

    • A signal around δ 84 ppm for the quaternary carbons of the pinacol group.

    • Signals in the aromatic region corresponding to the carbon atoms of the isothiazole ring. The carbon attached to the boron atom will likely appear as a broad signal or may not be observed due to quadrupolar relaxation.

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) should be observed at m/z = 211.

Handling, Storage, and Safety

Safety Precautions

Based on available safety data for this and similar compounds, the following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Recommended Handling Procedures
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, refrigeration at 2-8 °C is recommended to maintain stability.

  • Protect from moisture, as boronic esters can slowly hydrolyze.

Conclusion

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While some of the physical property data is currently limited to predicted values, this guide provides a comprehensive overview of its known characteristics, a plausible synthetic approach, and essential handling information. As this compound becomes more widely used, it is anticipated that more extensive experimental data will become available in the scientific literature.

References

Comprehensive Technical Guide: Mass Spectrometry of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analytical framework for the mass spectrometric characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (hereafter referred to as 4-PTI ). As a key intermediate in Suzuki-Miyaura cross-coupling for drug discovery, the integrity of the carbon-boron (C-B) bond is critical.

This document moves beyond standard operating procedures to address the specific physicochemical challenges of this molecule: the lability of the heteroaryl-boron bond, the "hydrolysis trap" in Electrospray Ionization (ESI), and the distinct isotopic signatures required for validation.

Molecular Profile & Theoretical Mass Spectrometry

Before instrument calibration, the analyst must understand the isotopic physics of the analyte. 4-PTI contains two elements with significant isotopic envelopes: Boron and Sulfur.

Physicochemical Properties
PropertyValueNotes
Formula

Monoisotopic Mass 211.0838 DaBased on

B and

S
Exact Mass (

B)
210.0875 DaSignificant M-1 peak (~25% intensity)
C-B Bond Character

Hybridized
Lewis acidic; prone to nucleophilic attack (e.g.,

,

)
The Isotopic Fingerprint

Unlike standard organic molecules, 4-PTI exhibits a complex isotopic envelope due to the interplay of Boron (


) and Sulfur (

).
  • Boron Effect:

    
     (19.9%) creates a distinct peak at M-1  relative to the monoisotopic 
    
    
    
    peak.
  • Sulfur Effect:

    
     (4.2%) contributes to the M+2  peak.
    

Diagnostic Ratio Rule: For every signal of the parent ion


, you must observe a preceding peak at 

with approximately 25% relative abundance . Absence of this pattern indicates deborylation (loss of the boron moiety).

Ionization Strategies: The "Hydrolysis Trap"[2]

The most common failure mode in analyzing heteroaryl boronates is In-Source Hydrolysis . The pinacol ester is thermodynamically stable but kinetically labile in the presence of protons and water, converting 4-PTI into its boronic acid counterpart (


, MW ~129).
Ionization Mode Selection[3]
MethodSuitabilityMechanism & Risk
ESI (+) Recommended Forms ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

, or

. High Risk: Proton-catalyzed hydrolysis in the source.
ESI (-) AlternativeRequires adduct formation (e.g., formate

). Boron acts as a Lewis acid to bind the anion.
APCI High RiskThermal degradation of the isothiazole ring and C-B bond cleavage is likely.
EI (GC-MS) ModerateFeasible only if the injector is clean. Acidic sites in the liner cause rapid protodeboronation.
The "Dry-Injection" Strategy

To preserve the intact ester, we utilize a non-aqueous dilution protocol.

G cluster_0 Sample Preparation cluster_1 LC-MS Introduction cluster_2 Detection Sample Solid 4-PTI Mix Vortex 10s (Avoid Heat) Sample->Mix Diluent Anhydrous MeCN (No Water/Acid) Diluent->Mix Injector Direct Infusion or Fast LC Mix->Injector Immediate Injection Source ESI Source Low Temp (<250°C) Injector->Source High Flow Analyzer Q-TOF / Orbitrap Source->Analyzer [M+H]+ Spectrum Spectrum Generation Analyzer->Spectrum

Figure 1: Minimized-hydrolysis workflow. Critical control points are anhydrous solvents and low source temperatures.

Fragmentation Mechanics (MS/MS)

Understanding the disassembly of 4-PTI is crucial for structural confirmation. The fragmentation follows a specific hierarchy: Ester Loss


 Ring Opening.
Primary Fragmentation Pathway
  • Precursor Selection: 212.09 Da (

    
    , 
    
    
    
    ).
  • Loss of Pinacol: The first neutral loss is typically the pinacol moiety (

    
    ), often involving hydrogen rearrangement.
    
  • Isothiazole Cleavage: The remaining core is fragile. Isothiazoles typically fragment via cleavage of the N-S bond or loss of HCN.

Fragmentation Parent Parent Ion [M+H]+ m/z ~212.09 Step1 Boronate Ester Cleavage (Loss of C6H10/C6H12) Parent->Step1 - Pinacol Intermediate Boronic Acid/Mono-ester Species m/z ~130 - 146 Step1->Intermediate Step2 Deborylative Fragmentation Intermediate->Step2 Core Isothiazole Core Ion [C3H3NS+H]+ Step2->Core - B(OH)3 Step3 Ring Opening (Loss of HCN / CS) Core->Step3 Fragments Small Fragments m/z < 85 Step3->Fragments

Figure 2: Proposed fragmentation tree for 4-PTI. The stability of the pinacol group usually results in it being the primary neutral loss.

Validated Experimental Protocol

This protocol is designed to validate the identity of 4-PTI while ruling out common artifacts like hydrolysis or oxidation.

Reagents & Setup
  • Solvent: LC-MS Grade Acetonitrile (MeCN), strictly anhydrous.

  • Buffer: 5mM Ammonium Formate (optional, promotes ionization) or 0.1% Formic Acid. Note: Avoid high concentrations of acid.

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of 4-PTI in 1 mL of anhydrous MeCN .

  • Dilution: Dilute 1:100 into MeCN containing 5mM Ammonium Formate.

    • Why: Ammonium adducts

      
       are often more stable than protonated species for boronates.
      
  • Infusion: Infuse directly at 10 µL/min. Do not use a long LC gradient initially (water exposure leads to hydrolysis).

  • Source Parameters (ESI):

    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Source Temp: 200°C (Keep low to prevent thermal degradation).

    • Cone Voltage: 20V (Keep low to prevent in-source fragmentation).

Data Interpretation Table
Observed m/z (Positive Mode)Ion IdentityInterpretation
212.1

Intact Parent (

). Primary Target.
211.1

Intact Parent (

). Must be ~25% of 212.1 .
229.1

Ammonium Adduct. Common in buffered mobile phases.
234.1

Sodium Adduct. Ubiquitous "salt" peak.
130.0

Hydrolysis Artifact. Indicates wet solvent or old sample.
86.0

Protodeboronation. Complete loss of boron group.

Troubleshooting & Artifacts

The "Missing Peak" Phenomenon

If the m/z 212 peak is absent, but m/z 86 (isothiazole) or m/z 130 (boronic acid) dominates:

  • Cause: The sample has hydrolyzed.[1][2][3][4] Pinacol esters are not stable in water/methanol mixtures over time.

  • Fix: Prepare a fresh sample in 100% Acetonitrile or THF. Inject immediately.

Dimer Formation

Boronic esters often form dimers in the gas phase, appearing at


. This is not an impurity; it is a concentration-dependent artifact of the electrospray process.
Protodeboronation

Isothiazoles are electron-deficient. Under high heat or acidic conditions, the C-B bond cleaves, replacing Boron with Hydrogen.

  • Validation: If you see the mass of unsubstituted isothiazole, check your source temperature. If lowering the temp to 150°C reduces this peak, it is thermal degradation, not sample impurity.

References

  • Hayes, H. L. D., et al. (2021).[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[5] Link

  • Yan, J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A. Link

  • BenchChem. (2025). Mass Spectrometry of Boronic Acid Derivatives: A Comparative Guide. Link

  • Lippincott, et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry. Link

Sources

stability of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Stability Paradox of Isothiazole-4-Boronates

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (hereafter 4-ITBP ) represents a high-value, yet chemically nuanced building block in modern drug discovery. While the isothiazole ring acts as a bioisostere for pyridine or thiophene, introducing unique polarity and hydrogen-bonding vectors, its boronic ester derivative presents a specific stability profile that differs from standard aryl boronates.

Core Technical Verdict: 4-ITBP is moderately stable but exhibits specific sensitivities:

  • Protodeboronation: The C4–B bond is susceptible to base-catalyzed protodeboronation, particularly in aqueous hydroxide systems.

  • Ring Fragility: The N–S bond is vulnerable to reductive cleavage (e.g., hydrogenation conditions), limiting the scope of compatible simultaneous operations.

  • Thermal Resilience: The pinacol ester confers significant thermal stability compared to the free boronic acid, allowing it to survive standard Suzuki coupling temperatures (60–100°C) if anhydrous or mild bases are employed.

Part 1: Structural Analysis & Intrinsic Stability

To successfully utilize 4-ITBP, one must understand the electronic forces governing its degradation.

1.1 The C4-Boron Bond

The isothiazole ring is electron-deficient (π-deficient) relative to thiophene but less so than pyridine.

  • Position 4 (C4): This is the most electron-rich position on the ring, making it the preferred site for electrophilic substitution. Consequently, the C4–B bond is more stable than a hypothetical C5–B bond (which would be highly acidic and prone to rapid protodeboronation).

  • The Pinacol Effect: The steric bulk and donation from the pinacol oxygen atoms stabilize the empty p-orbital of boron, retarding hydrolysis. However, under high pH, the formation of the tetrahedral boronate anion

    
     activates the C–B bond for cleavage.
    
1.2 The N–S Weak Link

Unlike isoxazoles, the isothiazole N–S bond is relatively robust to weak acids but fails under:

  • Strong Reducing Agents: Raney Nickel, Pd/C + H₂, or active metals (Zn/HCl) will cleave the ring to form amino-thiols.

  • Nucleophilic Attack: Strong nucleophiles can occasionally trigger ring opening at C5.

1.3 Degradation Pathway Visualization

The following diagram illustrates the critical stability checkpoints for 4-ITBP.

StabilityPathways Start 4-ITBP (Intact) Hydrolysis Hydrolysis (H2O/Base) Start->Hydrolysis pH > 10 Aqueous RingOpening Ring Cleavage (N-S Bond Break) Start->RingOpening H2/Pd Raney Ni Coupling Suzuki Product (Success) Start->Coupling Pd(0), Anhydrous Base 60-90°C BoronicAcid Boronic Acid Intermediate Hydrolysis->BoronicAcid Protodeboronation Protodeboronation (Loss of Function) BoronicAcid->Protodeboronation Fast at High T BoronicAcid->Coupling Slow Release

Caption: Figure 1. Degradation vs. Productive Pathways. Note that hydrolysis to the boronic acid accelerates protodeboronation.[1]

Part 2: Synthesis & Isolation Strategy

Synthesizing 4-ITBP requires avoiding conditions that trigger the degradation pathways mapped above.

2.1 Recommended Route: Iridium-Catalyzed C-H Borylation

While lithiation (halogen-lithium exchange) is possible, it carries high risks of ring fragmentation. The industry-standard "E-E-A-T" compliant method is Ir-catalyzed C-H borylation .

  • Why: Isothiazoles undergo C-H borylation selectively at C4 or C5 depending on sterics. However, starting from 4-bromoisothiazole and using Pd-catalyzed Miyaura borylation is often the most reliable route for this specific isomer to ensure regiocontrol.

2.2 Protocol: Pd-Catalyzed Borylation of 4-Bromoisothiazole

This protocol minimizes exposure to strong bases (like n-BuLi).

Reagents:

  • 4-Bromoisothiazole (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (3-5 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Weak base prevents degradation.

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Inerting: Charge a reaction flask with 4-bromoisothiazole,

    
    , KOAc, and Pd catalyst. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous dioxane.

  • Heating: Heat to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to preserve the catalyst and ring integrity.

  • Workup: Filter through a Celite pad (removes Pd). Concentrate under reduced pressure.

  • Purification: Silica gel chromatography. Alert: Isothiazole boronates can streak on silica. Use a solvent system with 1%

    
     if degradation is observed, but typically Hexane/EtOAc is sufficient.
    

Part 3: Storage & Handling

To maintain the "Intermediate" stability rating, adhere to these storage conditions:

ParameterRecommendationScientific Rationale
Temperature 2–8°CRetards slow hydrolysis kinetics.
Atmosphere Argon/NitrogenPrevents oxidative deboronation (though pinacol esters are relatively oxidation resistant).
Moisture DesiccatorHydrolysis to the boronic acid accelerates protodeboronation.
Shelf Life 6–12 MonthsIf stored dry. Periodic NMR check recommended.

Part 4: Reaction Optimization (The "Use" Phase)

The most common failure mode with 4-ITBP is protodeboronation during Suzuki coupling .

4.1 The Mechanism of Failure

In standard Suzuki conditions (Aqueous


 or 

), the base attacks the boron to form the boronate "ate" complex. For 4-ITBP, if transmetallation to Palladium is slow, this "ate" complex will protonate at C4, releasing the isothiazole ring and boric acid.
4.2 Optimized Coupling Conditions

To mitigate this, use anhydrous conditions or mild bases that facilitate transmetallation without generating a high concentration of the "ate" species.

Recommended System:

  • Catalyst:

    
     / XPhos or Pd-118 (highly active catalysts speed up transmetallation, outcompeting degradation).
    
  • Base:

    
     (Solid) or CsF. Avoid NaOH or NaOEt.
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1). The low water content is just enough for the catalytic cycle but limits hydrolysis.

4.3 Experimental Workflow Diagram

Workflow Input Reaction Setup 4-ITBP + Aryl Halide Check Base Selection Check Input->Check StrongBase Hydroxide/Alkoxide (NaOH, NaOEt) Check->StrongBase Avoid MildBase Phosphate/Fluoride (K3PO4, CsF) Check->MildBase Preferred Fail High Protodeboronation Low Yield StrongBase->Fail Success Successful Coupling High Yield MildBase->Success

Caption: Figure 2. Base selection logic for optimizing Suzuki coupling yields.

Part 5: Stability Validation Protocol

Before committing valuable GMP starting materials, perform this self-validating stability test.

Protocol:


 Spike Test 
  • Dissolve 10 mg of 4-ITBP in 0.6 mL of

    
    -DMSO.
    
  • Acquire a

    
    
    
    
    
    -NMR spectrum. Focus on the C4-H signal (if visible) and pinacol methyls (approx 1.3 ppm).
  • Add 2 equivalents of

    
     (dissolved in minimal 
    
    
    
    ).
  • Heat to 60°C in the NMR probe.

  • Monitor: Acquire spectra every 15 minutes for 2 hours.

    • Pass: Pinacol methyl signals remain sharp; no new aromatic peaks appear.

    • Fail: Appearance of free isothiazole peaks (loss of B-substitution) or free pinacol.

References

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Suzuki–Miyaura Cross-Coupling. Chem. Soc. Rev., 46, 2611-2653.

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. J. Am. Chem. Soc.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev., 43, 412-443.

  • PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (Isostere Analog Data).

  • Organic Chemistry Portal. Suzuki Coupling of Heteroaryl Boronates.

Sources

Strategic Discovery of Isothiazole-Based Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole scaffold (1,2-thiazole) represents a high-value, albeit underutilized, pharmacophore in modern medicinal chemistry.[1][2] While often overshadowed by its 1,3-isomer (thiazole) or isoxazole analogues, the isothiazole core offers unique electronic properties and hydrogen-bonding vectors that make it a potent bioisostere for pyridine and benzene rings.[1][2] However, its integration into drug discovery pipelines is frequently bottlenecked by limited synthetic accessibility and concerns regarding metabolic bioactivation.[1][2]

This technical guide outlines the strategic discovery of isothiazole building blocks, moving beyond classical Hantzsch-type syntheses to modern, modular methodologies.[1][2] It addresses the critical balance between synthetic feasibility and metabolic stability, providing researchers with actionable protocols for generating 3-, 4-, and 5-substituted isothiazole libraries.[1][2]

Structural Significance & Bioisosteric Utility

The Isothiazole Advantage

Isothiazole is an aromatic heterocycle characterized by a weak N–S bond (


 45 kcal/mol) and significant electron-withdrawing character.
  • Dipole Moment: Higher than thiazole, influencing solubility and receptor binding.[1][2]

  • Basicity: Less basic than pyridine (

    
     of conjugate acid 
    
    
    
    -0.5), reducing non-specific protein binding while maintaining
    
    
    -stacking capability.[2]
  • Bioisosterism: Frequently serves as a replacement for pyridine , thiophene , or phenyl rings to modulate lipophilicity (LogP) and metabolic clearance.[1][2]

The Metabolic Liability (The "C4 Hotspot")

A critical insight for drug developers is the metabolic vulnerability of the isothiazole ring.[1][2]

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4) can oxidize the sulfur atom.[1][2][3]

  • Consequence: The resulting sulfoxide/sulfone intermediate becomes highly electrophilic at the C4 position , leading to ring opening or irreversible covalent binding with glutathione (GSH).[1][2]

  • Mitigation Strategy: Substitution at the C4 position (e.g., with F, Cl, or alkyl groups) sterically and electronically hinders this nucleophilic attack, significantly improving metabolic stability.[1][2]

Strategic Synthetic Methodologies

The discovery of novel building blocks relies on three primary synthetic engines. We prioritize methods that allow late-stage diversification.

Route A: [3+2] Cycloaddition of Nitrile Sulfides

This is the most versatile route for generating 3-substituted isothiazoles .[2]

  • Mechanism: Thermal decarboxylation of 1,3,4-oxathiazol-2-ones generates transient nitrile sulfides (

    
    ).[2][4][5] These 1,3-dipoles undergo cycloaddition with alkynes (to yield isothiazoles directly) or alkenes (yielding isothiazolines, which are subsequently oxidized).[1][2][5]
    
  • Utility: Excellent for introducing complex aryl or heteroaryl groups at the C3 position.[2]

Route B: Oxidative Cyclization of -Aminothiones

Ideal for 5-substituted or 3,5-disubstituted scaffolds.[2]

  • Mechanism:

    
    -amino- 
    
    
    
    -unsaturated thiones undergo oxidative N–S bond formation using oxidants like Chloranil,
    
    
    , or DMSO/acid.[1][2]
  • Utility: Scalable synthesis of isothiazole esters and amides.[2]

Route C: Metal-Catalyzed Transannulation

A modern approach utilizing Rhodium carbenoids.[6][7]

  • Mechanism: Rh-catalyzed reaction of 1,2,3-thiadiazoles with nitriles.[1][2][6][7] The reaction proceeds via a

    
    -thiavinyl Rh-carbenoid intermediate.[7]
    
  • Utility: Access to highly functionalized cores that are difficult to construct via condensation chemistry.[2]

Comparative Analysis of Methods
Feature[3+2] Cycloaddition (Nitrile Sulfides)Oxidative Cyclization (Aminothiones)Rh-Catalyzed Transannulation
Primary Substitution C3 (via Nitrile), C4/C5 (via Dipolarophile)C3, C5C3, C4, C5 (Modular)
Reagent Availability High (Oxathiazolones from Amides)High (Thioamides)Moderate (Thiadiazoles)
Atom Economy Moderate (

loss)
HighModerate (

loss)
Scalability Good (Batch or Flow)ExcellentLow (Catalyst cost)

Visualization of Synthetic Logic[2][7]

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern and the metabolic activation pathway that must be avoided.

IsothiazoleLogic Target Target Isothiazole Scaffold RouteA Route A: [3+2] Cycloaddition (Nitrile Sulfides) Target->RouteA Need C3 Aryl RouteB Route B: Oxidative Cyclization (Aminothiones) Target->RouteB Need C5 Func. RouteC Route C: Rh-Catalyzed Transannulation Target->RouteC Complex Core Prod3 3-Substituted Isothiazoles RouteA->Prod3 Prod5 5-Substituted Isothiazoles RouteB->Prod5 ProdMulti Fully Substituted Cores RouteC->ProdMulti PreA Amides -> Oxathiazolones PreA->RouteA PreB Thioamides + Alkynes/Ketones PreB->RouteB PreC 1,2,3-Thiadiazoles + Nitriles PreC->RouteC Risk Metabolic Risk: S-Oxidation -> C4 GSH Attack Prod3->Risk Prod5->Risk Solution Design Solution: Block C4 (F, Cl, Alkyl) Risk->Solution Mitigation

Caption: Decision matrix for isothiazole synthesis routes and structural optimization strategies to mitigate metabolic toxicity.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl Isothiazole-4-Carboxylates via Nitrile Sulfide Cycloaddition

This protocol utilizes the thermal generation of nitrile sulfides to access the 3-aryl scaffold, a common pharmacophore.[2][4]

Reagents:

  • Benzamide derivative (1.0 equiv)[1]

  • Chlorocarbonylsulfenyl chloride (1.1 equiv)[1]

  • Dimethyl fumarate (or suitable alkyne/alkene) (5.0 equiv)[1]

  • Toluene (anhydrous)

  • Dichlorobenzene (for high temp step)[1]

Step-by-Step Methodology:

  • Formation of 1,3,4-Oxathiazol-2-one:

    • Dissolve the benzamide derivative in anhydrous toluene (0.5 M).

    • Add chlorocarbonylsulfenyl chloride dropwise at room temperature.[2]

    • Reflux the mixture for 2–4 hours until HCl evolution ceases (monitor via litmus or gas bubbler).

    • Concentrate in vacuo to yield the 1,3,4-oxathiazol-2-one intermediate.[1][2] Note: These intermediates are generally stable and can be purified by recrystallization.[2]

  • [3+2] Cycloaddition:

    • Dissolve the oxathiazol-2-one (1.0 equiv) and dimethyl fumarate (5.0 equiv) in dichlorobenzene (0.2 M).

    • Heat to reflux (

      
       180°C) for 12–24 hours. The high temperature is required to trigger decarboxylation (
      
      
      
      loss) and generate the nitrile sulfide dipole.[1][2]
    • Checkpoint: Monitor disappearance of the oxathiazolone peak by HPLC/TLC.[2]

  • Oxidation (If using alkene):

    • The reaction yields the 2-isothiazoline intermediate.[2]

    • Treat the crude mixture with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) in toluene at reflux for 2 hours to aromatize to the isothiazole.[1][2]

  • Purification:

    • Remove solvent under reduced pressure.[2]

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).[1]

Protocol 2: Oxidative Cyclization of Thioamides to 5-Aminoisothiazoles

This method is preferred for generating 5-amino derivatives, which are valuable for subsequent amide coupling in drug design.[1][2]

Reagents:

  • 
    -Amino-thioacrylamide derivative (1.0 equiv)[2]
    
  • Iodine (

    
    ) (1.1 equiv) or Hydrogen Peroxide (
    
    
    
    )[1]
  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Ethanol or Methanol[1][2]

Step-by-Step Methodology:

  • Precursor Assembly:

    • React a substituted acetonitrile with an isothiocyanate in the presence of base (NaH) to generate the

      
      -amino-thioacrylamide intermediate.[2]
      
  • Cyclization:

    • Dissolve the intermediate in Ethanol (0.1 M).[2]

    • Add

      
       followed by the dropwise addition of 
      
      
      
      solution (in EtOH) at 0°C.
    • Stir at room temperature for 3 hours. The iodine facilitates the formation of the S–N bond via an oxidative mechanism.[2]

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine.[1][2]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][2]
      
  • Validation:

    • Confirm structure via

      
       NMR (characteristic C4-H singlet if unsubstituted) and HRMS.[2]
      

References

  • Zhang, Z.-Z., et al. (2021). "Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers: Synthesis of Isoselenazoles and Isothiazoles."[1][2][6] The Journal of Organic Chemistry, 86(1), 632–642.[1][2][6] Link[1]

  • Seo, B., et al. (2016). "Rh-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles: Synthesis of Isothiazoles."[1][2][6] Organic Letters, 18(19), 5050–5053.[1][2] Link[1]

  • Kletskov, A. V., et al. (2019). "Isothiazoles in the Design and Synthesis of Biologically Active Substances."[1][2] Synthesis, 51, A–AD.[1][2] Link

  • Ross, J. F., et al. (2013). "Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions."[1][2][4] ARKIVOC, 2013(iii), 372–388.[1][2][4] Link

  • Chupakhin, O. N., et al. (2010). "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery."[1][2] Chemical Research in Toxicology, 23(11).[1][2] Link[1]

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, Thiophenes and Related Heterocycles in Drug Discovery."[1][2] Current Opinion in Drug Discovery & Development. Link

Sources

role of isothiazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Isothiazole Derivatives in Medicinal Chemistry

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, pharmacological diversity, and structure-activity relationships of isothiazole derivatives. We will explore key synthetic routes, delve into their mechanisms of action across various therapeutic areas—including oncology, neuroscience, and infectious diseases—and provide detailed experimental protocols for their evaluation. This document serves as a technical resource, synthesizing field-proven insights with established scientific principles to empower the next generation of isothiazole-based drug discovery.

The Isothiazole Scaffold: A Foundation for Pharmacological Diversity

Core Structure and Physicochemical Properties

Isothiazole is a five-membered aromatic heterocycle characterized by the 1,2-positioning of its sulfur and nitrogen atoms.[1] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design. The electronegativity of the heteroatoms creates a dipole moment and facilitates hydrogen bonding, while the lipophilic sulfur atom can enhance membrane permeability and engage in specific interactions with biological targets.[1] The isothiazole ring is generally stable to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.

Historical Context and Natural Occurrence

The isothiazole ring was first synthesized in 1956, although its fused derivative, benzisothiazole, was known much earlier in the form of saccharin.[2] While rare in nature, a few isothiazole-containing compounds have been isolated from natural sources, providing valuable starting points for drug discovery. These include the phytoalexin brassilexin, the prostaglandin release inhibitor pronkodin A, and the cytotoxin aulosirazole, demonstrating that nature has also harnessed the biological potential of this scaffold.[3]

Significance in Modern Drug Discovery

The true value of the isothiazole nucleus has been realized through synthetic chemistry, which has produced a vast array of derivatives with a wide spectrum of biological activities.[3][4] Isothiazole-based compounds have been successfully developed as antipsychotics (e.g., Ziprasidone), antivirals (e.g., Denotivir), and potent enzyme inhibitors for cancer and other diseases.[1] Their ability to serve as bioisosteres for other aromatic systems, coupled with the synthetic tractability of the ring, ensures their continued prominence in drug discovery programs.

Synthetic Strategies for Isothiazole Derivatives

The construction of the isothiazole core is a critical first step in any drug discovery campaign. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational and Modern Synthetic Methodologies

Historically, the synthesis of isothiazoles relied on classical ring-forming reactions, such as the oxidative cyclization of 3-aminopropenethiones.[3] While effective, these methods can sometimes lack efficiency or functional group tolerance. Contemporary organic synthesis has introduced more sophisticated and versatile strategies.

Modern approaches frequently employ metal-catalyzed reactions, such as rhodium-catalyzed transannulation of 1,2,3-thiadiazoles, which allow for the construction of diverse isothiazoles.[1][5] Furthermore, transition-metal-free multicomponent reactions have emerged as powerful tools, enabling the rapid assembly of complex isothiazole derivatives from simple precursors in a single pot.[1] These advanced methods provide chemists with the flexibility to generate large libraries of compounds for high-throughput screening and to perform late-stage functionalization during lead optimization.

Generalized Synthetic Workflow

The synthesis of a target isothiazole derivative typically follows a logical progression from simple starting materials to the final, functionalized molecule. The choice between a linear synthesis or a convergent approach depends on the complexity of the target and the desired efficiency.

G cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Post-Cyclization Functionalization A Simple Starting Materials (e.g., Ketones, Nitriles) B Key Intermediate Assembly (e.g., Enaminones, α,β-Unsaturated Systems) A->B Multi-step synthesis or one-pot reaction C Cyclization Reaction (e.g., Oxidative, Condensation, Metal-catalyzed) B->C D Substituted Isothiazole Core C->D E Further Derivatization (e.g., Cross-coupling, Amide coupling) D->E SAR-driven modifications F Final Target Compound E->F

Caption: Generalized workflow for the synthesis of isothiazole derivatives.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles via Metal-Free Annulation

This protocol describes a transition-metal-free, three-component reaction for the synthesis of 3,5-disubstituted isothiazoles, a common core in many biologically active molecules. The causality behind this choice is its operational simplicity, avoidance of potentially toxic metal catalysts, and high functional group tolerance, making it ideal for library synthesis.

Objective: To synthesize a 3,5-disubstituted isothiazole from an acetophenone derivative, a dithioester, and an ammonium source.

Materials:

  • Substituted acetophenone (1.0 mmol)

  • Dithioester (1.1 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, condenser

  • Ethyl acetate, hexane, brine, sodium sulfate (for workup)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted acetophenone (1.0 mmol), dithioester (1.1 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMSO to the flask.

  • Reaction Conditions: Attach a condenser and heat the reaction mixture to 120 °C in an oil bath. Stir vigorously. The reaction is conducted under an air atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane solvent system. The reaction is typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 3,5-disubstituted isothiazole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The self-validating nature of this protocol lies in the unambiguous characterization of the product, which confirms the success of the C-O and C-S functionalization and intramolecular cyclization cascade.

The Pharmacological Landscape of Isothiazole Derivatives

The isothiazole scaffold is present in a remarkable range of pharmacologically active compounds, demonstrating its versatility in targeting diverse biological pathways.[1][3]

Drug/Candidate ClassPrimary Target(s)Therapeutic AreaKey Insights
Ziprasidone Serotonin (5-HT₂) & Dopamine (D₂) ReceptorsNeuroscienceAn atypical antipsychotic for schizophrenia and bipolar disorder.
Denotivir Viral Replication PathwaysInfectious DiseaseAn antiviral agent used topically against herpes virus infections.[6]
Aurora Kinase Inhibitors Aurora Kinases A, B, COncologyPotent inhibitors under investigation for cancer therapy; SAR studies are well-documented.[1]
HDAC Inhibitors Histone DeacetylasesOncologyIsothiazole-containing compounds have been shown to promote tumor cell death.[1]
mGluR1 Antagonists Metabotropic Glutamate Receptor 1NeuroscienceInvestigated for treating various pain syndromes and other neurological disorders.[3]
SARM1 Inhibitors Sterile Alpha and TIR Motif Containing 1NeurosciencePotent and irreversible inhibitors that protect axons, with potential in treating neurodegenerative diseases.[1]
GPR120 Agonists G-protein coupled receptor 120Metabolic DiseasePhenylpropanoic acids based on isothiazoles have shown glucose-lowering effects in animal models.[1]

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding how structural modifications to the isothiazole core impact biological activity is fundamental to rational drug design. The isothiazole ring is not merely a passive scaffold; its substituents at the C3, C4, and C5 positions dictate target specificity, potency, and pharmacokinetic properties.

Case Study: Isothiazole-Based Kinase Inhibitors

Many isothiazole derivatives function as ATP-competitive kinase inhibitors.[1] In this context, the isothiazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's backbone.

Structure-Activity Relationship (SAR) Principles:

  • C5-Substituent: Typically a larger, often aromatic or heteroaromatic group, that projects into the solvent-exposed region or a hydrophobic pocket. Modifications here can drastically alter potency and selectivity.

  • C3-Substituent: Often a smaller group (e.g., methyl) or an amine that can form additional hydrogen bonds or occupy a smaller pocket.

  • C4-Substituent: This position is critical for fine-tuning activity. Small substituents can orient the C3 and C5 groups optimally, while larger groups can lead to steric clashes. Introducing groups like cyano or halo-substituents can modulate the electronics of the ring and impact binding affinity.[3]

G center Isothiazole Core c5 C5 Position (Potency & Selectivity) center->c5 c3 C3 Position (Hinge Binding / Solubility) center->c3 c4 C4 Position (Fine-tuning / Sterics) center->c4 c5_1 Large hydrophobic group: Increases potency c5->c5_1 c5_2 Polar group: May improve solubility but decrease potency c5->c5_2 c3_1 Amine (NHR): Forms H-bonds c3->c3_1 c3_2 Small alkyl: Fills small pocket c3->c3_2 c4_1 Hydrogen (H): Baseline activity c4->c4_1 c4_2 Cyano (CN): Modulates electronics, can improve binding c4->c4_2

Caption: Logical map of Structure-Activity Relationships (SAR) for isothiazole derivatives.

Experimental Workflows in Isothiazole Drug Discovery

Evaluating newly synthesized isothiazole derivatives requires a robust and systematic screening cascade to identify promising lead compounds.

High-Throughput Screening (HTS) Workflow

The initial evaluation of a new isothiazole library begins with high-throughput screening to rapidly identify "hits" with the desired biological activity.

G A Isothiazole Compound Library B Primary Screen (e.g., Single-concentration biochemical assay) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response Assay (IC₅₀/EC₅₀ Determination) C->D E Secondary Assays (e.g., Cell-based, Orthogonal) D->E F Hit Validation & SAR Expansion E->F G Lead Candidate F->G

Caption: High-throughput screening (HTS) workflow for an isothiazole library.

Detailed Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a biochemical assay to determine the inhibitory potential (IC₅₀) of an isothiazole derivative against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology.

Objective: To quantify the concentration-dependent inhibition of VEGFR-2 kinase activity by a test compound.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent ADP-Glo™ Kinase Assay (Promega)

  • Test isothiazole compound, serially diluted in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 384-well assay plates

  • Kinase inhibitor Sorafenib as a positive control.[7]

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer. Dispense 5 µL of each concentration into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of VEGFR-2 in assay buffer and add 10 µL to each well (except "no enzyme" controls).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP (spiked with [γ-³²P]ATP if using radiography). Initiate the kinase reaction by adding 10 µL of this solution to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30 °C. The causality for this step is to allow for linear substrate phosphorylation over time.

  • Reaction Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Signal Detection (Radiometric Method): Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis (Self-Validation): The positive control (Sorafenib) must show an IC₅₀ value within the expected range (e.g., ~50-100 nM) for the assay to be considered valid.[7] Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The isothiazole scaffold continues to be a fertile ground for medicinal chemistry innovation. Future research will likely focus on several key areas:

  • Novel Biological Targets: Applying isothiazole libraries to emerging and challenging targets, such as protein-protein interactions and allosteric sites.

  • Covalent Inhibitors: Designing isothiazole derivatives with reactive "warheads" to achieve irreversible and highly potent target inhibition.

  • Advanced Drug Modalities: Incorporating the isothiazole motif into more complex therapeutic platforms like proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025-08-26).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025-08-27).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024-09-21).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • [Biological Activity of the Isothiazole Derivatives] - PubMed. Available at: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. (2024-07-24).
  • Selected examples of isothiazoles with pharmacological activity. - ResearchGate. Available at: [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27). Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. Available at: [Link]

Sources

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Stability, and Application in Cross-Coupling Architectures

Executive Summary

This technical guide provides a rigorous operational framework for the handling and application of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (Isothiazole-4-boronic acid pinacol ester). As a distinct class of electron-deficient heteroaryl boronates, this compound presents a dichotomy: it offers a robust entry point for installing the isothiazole pharmacophore via Suzuki-Miyaura coupling, yet it exhibits specific instabilities—namely hydrolytic susceptibility and base-mediated protodeboronation—that frequently lead to catalytic failure. This document synthesizes safety protocols with mechanistic insights to maximize yield and reproducibility.

Part 1: Chemical Identity & Physicochemical Profile[1]

ParameterSpecification
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Common Name Isothiazole-4-boronic acid pinacol ester
CAS Number 1086423-49-7 (General reference for derivatives)
Molecular Formula C₉H₁₄BNO₂S
Molecular Weight 211.09 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, THF; sparingly soluble in water (hydrolyzes).[1][2][3]
Storage 2–8 °C , Inert Atmosphere (Argon/Nitrogen). Moisture Sensitive.

Part 2: Safety Assessment & Toxicology (The "Why")

While pinacol esters are often regarded as "benign" compared to their boronic acid counterparts, the isothiazole moiety introduces specific toxicological considerations.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)

Sensitization Potential

Unlike the saturated isothiazolinones (e.g., Kathon CG), which are potent sensitizers, the aromatic isothiazole ring is more stable. However, sulfur-nitrogen heterocycles possess inherent sensitizing potential.

  • Protocol: Treat as a potential sensitizer. Double-gloving (Nitrile > 0.11 mm) and use of a fume hood are mandatory to prevent respiratory sensitization via dust inhalation.

Part 3: Stability Mechanics & Degradation Pathways

The successful application of this reagent depends on mitigating two primary degradation pathways: Hydrolysis and Protodeboronation .

The Hydrolysis Equilibrium

Pinacol esters are kinetically more stable than boronic acids but are not immune to hydrolysis. In the presence of atmospheric moisture, the ester hydrolyzes to the free boronic acid.

  • Impact: This alters the stoichiometry of your reaction. A weighed mass of "ester" that is actually 20% "acid" will lead to under-loading of the nucleophile.

  • Mitigation: Store under argon. If the solid becomes "sticky" or clumps, recrystallize from anhydrous hexanes/ether or verify purity via ¹H NMR.

Base-Mediated Protodeboronation (The Silent Killer)

This is the critical failure mode for electron-deficient heteroaryl boronates. Under basic conditions (standard Suzuki conditions), the C-B bond can cleave, replacing the boron with a proton (H), yielding the non-reactive isothiazole.

  • Mechanism: The base attacks the boron to form a boronate "ate" complex. If the heteroaryl ring is sufficiently electron-deficient (like isothiazole), it can stabilize a negative charge, facilitating the cleavage of the C-B bond.

  • Causality: High temperature + Strong Base (NaOH, KOH) = Rapid Decomposition.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways that must be managed.

DegradationPathways Compound Isothiazole-4-Bpin BoronicAcid Isothiazole-4-B(OH)2 (Free Acid) Compound->BoronicAcid + H2O (Hydrolysis) Decomp Isothiazole (Protodeboronation Product) Compound->Decomp Strong Base / High T (C-B Cleavage) Suzuki Cross-Coupling Product Compound->Suzuki Pd(0) / Mild Base BoronicAcid->Compound - H2O (Reversible) BoronicAcid->Decomp Base / High T

Figure 1: Competing reaction pathways. Note that strong bases accelerate the red pathway (decomposition), while mild conditions favor the green pathway (coupling).

Part 4: Operational Handling & Synthesis Protocols

Optimized Suzuki-Miyaura Coupling Protocol

To bypass protodeboronation, we utilize a "Mild Base / Controlled Water" system.

Reagents:

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Nucleophile: Isothiazole-4-Bpin (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult chlorides)

  • Base: K₃PO₄ (3.0 equiv) or CsF (2.5 equiv) — Avoid NaOH/Na₂CO₃

  • Solvent: 1,4-Dioxane/Water (9:1) or Anhydrous THF (if using CsF)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under an argon stream.

  • Solids Addition: Charge the vessel with the Aryl Halide, Isothiazole-Bpin, and Base (K₃PO₄).

    • Expert Note: If using Pd(dppf)Cl₂, add it now. If using a sensitive phosphine ligand system, add it in the glovebox.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent Introduction: Add the degassed solvent (Dioxane/Water 9:1) via syringe through the septum.

    • Why 9:1? A small amount of water is necessary to solubilize the inorganic base for transmetallation, but excess water promotes hydrolysis.

  • Reaction: Heat to 60–80 °C .

    • Caution: Do not reflux at >100 °C unless necessary; high heat accelerates protodeboronation of the isothiazole.

  • Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the Aryl Halide.

    • Self-Validating Check: If you see the mass of unsubstituted Isothiazole (MW ~85) in LC-MS, your temperature is too high or base is too strong.

Purification Strategy

Boronic esters can streak on silica gel due to interaction with silanols.

  • Quench: Dilute with EtOAc, wash with water (x2) and Brine. Dry over Na₂SO₄.

  • Chromatography: Use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine to neutralize acidity.

Visualization: Decision Tree for Reaction Conditions

ReactionLogic Start Start: Isothiazole Coupling HalideCheck Electrophile Type? Start->HalideCheck Bromide Aryl Bromide/Iodide HalideCheck->Bromide Chloride Aryl Chloride HalideCheck->Chloride Cond1 Standard Protocol: Pd(dppf)Cl2, K3PO4 80°C, Dioxane/H2O Bromide->Cond1 Cond2 High Activity Protocol: Pd2(dba)3 + XPhos K3PO4, 100°C Chloride->Cond2 Protodeboronation Risk: Protodeboronation? Cond1->Protodeboronation Low Yield? Cond2->Protodeboronation Low Yield? Mitigation Switch to: Anhydrous THF + CsF (Base-free conditions) Protodeboronation->Mitigation Yes (Decomp observed)

Figure 2: Logic flow for selecting and troubleshooting coupling conditions.

Part 5: Waste Management & Disposal

  • Boron Waste: Collect in separate containers if required by local EHS (Environment, Health, and Safety) regulations.

  • Sulfur Content: Do not mix with oxidizing acids (Nitric acid) in waste streams to avoid potential formation of SOx gases or energetic reactions.

  • Deactivation: Quench any active catalyst residues with thiourea or appropriate scavenger before disposal.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. Retrieved from

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3] (Discusses the mechanism of base-mediated decomposition in azoles).

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14052–14053. (Contextualizes catalyst selection for sensitive heterocycles).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Authoritative review on boronate stability and hydrolysis).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the incorporation of the 4-isothiazole moiety via Suzuki-Miyaura cross-coupling. It addresses the specific challenges of catalyst poisoning (due to N/S coordination) and protodeboronation inherent to this electron-deficient heteroaryl boronate.

Executive Summary

The coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (hereafter 4-IT-Bpin ) presents a dual challenge in organic synthesis:

  • Catalyst Deactivation: The isothiazole ring contains both nitrogen and sulfur donors capable of coordinating to Palladium, effectively poisoning the active catalyst species.

  • Protodeboronation: Like many electron-deficient 5-membered heterocycles, the C-B bond is prone to hydrolytic cleavage under basic conditions, leading to the unreactive isothiazole (H-isothiazole) byproduct.

This protocol outlines an optimized methodology using Buchwald Precatalysts (specifically XPhos Pd G3) and anhydrous phosphate bases to suppress these side reactions, ensuring high yields and reproducibility.

Critical Parameter Analysis

The Poisoning Mechanism

Unlike simple aryl boronates, 4-IT-Bpin acts as both a reagent and a ligand. The sulfur atom in the isothiazole ring is a soft donor that binds strongly to soft Pd(II) intermediates.

  • Impact: This forms stable, off-cycle resting states (e.g., [L-Pd(Ar)(X)(Isothiazole)]), preventing the entry of the boronate for transmetallation.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , SPhos ). The steric bulk of the ligand prevents the isothiazole from coordinating effectively to the metal center, keeping the catalytic cycle active.

Managing Protodeboronation

The rate of transmetallation must exceed the rate of protodeboronation.

  • Risk Factor: Aqueous carbonate bases (Na₂CO₃/H₂O) often accelerate deboronation of 4-IT-Bpin before it can couple.

  • Solution:

    • Base: Switch to K₃PO₄ (tribasic potassium phosphate) . Its lower solubility in organic solvents provides a "buffered" release of base, maintaining activity without rapidly degrading the boronate.

    • Solvent: Use a solvent system with controlled water content (e.g., Dioxane/H₂O 10:1) or strictly anhydrous conditions if the substrate allows.

Optimized Experimental Protocols

Method A: The "Gold Standard" (High Success Rate)

Recommended for initial screening and valuable substrates.

ParameterConditionRationale
Catalyst XPhos Pd G3 (2–5 mol%)Rapid activation; bulky ligand prevents S-poisoning.
Base K₃PO₄ (2.0 – 3.0 equiv)Mild buffering; minimizes protodeboronation.
Solvent 1,4-Dioxane / Water (10:1 v/v)Ensures solubility of phosphate while limiting hydrolysis.
Temperature 80 °C – 100 °C High temp required to overcome activation energy of deactivated cycle.
Stoichiometry Boronate (1.5 equiv)Excess reagent compensates for inevitable background hydrolysis.

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), 4-IT-Bpin (1.5 equiv), XPhos Pd G3 (0.02 - 0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water (ratio 10:1) via syringe. Concentration should be 0.1 M – 0.2 M with respect to the halide.

  • React: Heat the block to 80 °C. Stir vigorously (critical for biphasic mixtures).

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, add more catalyst (1 mol%) and heat to 100 °C.

  • Workup: Dilute with EtOAc, wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: The "Robust" Alternative (Cost-Effective)

Suitable for scale-up of simple substrates.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: THF / Water (4:1)

  • Note: This method is more prone to deboronation. If the byproduct Isothiazole (M-Bpin+H) is observed by LCMS, switch immediately to Method A.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the "poisoning" trap caused by the isothiazole sulfur.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Poison POISON TRAP [L-Pd(II)-S(Isothiazole)] (Catalyst Deactivation) OxAdd->Poison + Isothiazole (Coordination) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + 4-IT-Bpin + Base Poison->OxAdd Slow Reversal (Requires Bulky Ligand) RedElim Reductive Elimination Product Release TransMet->RedElim Deboron Protodeboronation (Loss of Boronate) TransMet->Deboron High H2O/Base RedElim->Pd0

Caption: Figure 1. Catalytic cycle highlighting the reversible poisoning of Pd(II) by isothiazole sulfur (Red Hexagon) and the risk of protodeboronation (Yellow Diamond).

Troubleshooting Guide

Observation (LCMS/TLC)DiagnosisCorrective Action
No Product, Intact Halide, De-borylated Isothiazole Protodeboronation The boronate hydrolyzed before coupling. Action: Switch to anhydrous conditions (Toluene/Dioxane) with anhydrous K₃PO₄. Add 3Å molecular sieves.
No Product, Intact Halide, Intact Boronate Catalyst Poisoning The catalyst is stuck in the Pd-S resting state. Action: Switch to XPhos Pd G3 or SPhos Pd G2 . Increase temperature to 100 °C.
Black Precipitate (Pd Black) Ligand Dissociation The ligand is not stabilizing Pd(0) effectively. Action: Ensure the reaction is strictly oxygen-free. Add 10 mol% free ligand (e.g., XPhos) to stabilize the metal.
Low Conversion (<30%) Poor Solubility The phosphate base is not dissolving. Action: Add small amount of water (if anhydrous) or switch to Cs₂CO₃ (if stability allows).

References

  • Sigma-Aldrich. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Product Page & CAS 1251459-71-8.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1] (Demonstrates efficacy of XPhos for heteroaryl coupling).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[1] (Addresses protodeboronation issues).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Review of boronate stability and hydrolysis mechanisms).

Sources

Application Notes and Protocols: Ligand Selection for Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth analysis of ligand selection for the successful Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, a key building block in medicinal chemistry. We will explore the nuanced interplay between ligand architecture and the electronic nature of the isothiazole ring, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and materials science.

Introduction: The Isothiazole Moiety and the Suzuki-Miyaura Challenge

The isothiazole ring is a privileged scaffold in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The palladium-catalyzed Suzuki-Miyaura reaction offers a powerful method for the functionalization of this heterocycle, allowing for the introduction of diverse aryl and heteroaryl substituents.[1]

However, the Suzuki-Miyaura coupling of heteroarylboronic esters, particularly those containing sulfur and nitrogen, can present unique challenges. The isothiazole ring is relatively electron-deficient, which can impact the rate-determining transmetalation step of the catalytic cycle. Furthermore, the sulfur atom can potentially coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is therefore paramount to overcoming these hurdles and achieving high-yielding, reproducible couplings.

This guide will navigate the critical aspects of ligand selection, moving beyond a simple recitation of options to provide a causal understanding of why certain ligands are better suited for this specific transformation.

The Catalytic Cycle: Where Ligands Make the Difference

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand, bound to the palladium center, plays a crucial role in modulating the kinetics and efficiency of each step.

Suzuki_Cycle A Pd(0)L_n B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)(X)L_n B->C D Transmetalation (R²-B(OR)₂) C->D Base E R¹-Pd(II)(R²)L_n D->E F Reductive Elimination E->F F->A Product (R¹-R²)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. Electron-rich and sterically bulky ligands promote this step by increasing the electron density on the palladium center, making it more nucleophilic.

  • Transmetalation: This is often the rate-limiting step, especially with electron-deficient heteroarylboronic esters. The organic group is transferred from the boron atom to the palladium center. The base is crucial here, activating the boronic ester. The ligand's steric bulk can facilitate the dissociation of a ligand, creating a vacant coordination site for the incoming boronate.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands can promote this step by creating steric pressure that favors the elimination of the product.

For the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, the ideal ligand should be both highly electron-donating to facilitate oxidative addition and sufficiently bulky to promote efficient transmetalation and reductive elimination, while also being robust enough to resist degradation under the reaction conditions.

Ligand Selection Rationale: Navigating the Options

The two major classes of ligands that have demonstrated exceptional utility in challenging Suzuki-Miyaura couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, particularly the biarylphosphines developed by the Buchwald group, has revolutionized Suzuki-Miyaura couplings. Their efficacy stems from a combination of steric bulk and strong electron-donating ability.

  • Key Features:

    • Steric Bulk: The large cone angles of these ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. The bulk also facilitates reductive elimination.

    • Electron-Richness: The phosphine's electron-donating character increases the electron density on the palladium, promoting the oxidative addition of even challenging substrates like aryl chlorides.

Recommended Phosphine Ligands:

LigandStructureKey Advantages for Isothiazole Coupling
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for a broad range of substrates, including heteroaryl chlorides. Its significant steric bulk is beneficial for the coupling of the potentially coordinating isothiazole ring.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups provide additional electron-donating character, which can be advantageous for activating less reactive aryl halides.
Cy-JohnPhos (2-Biphenyl)di-tert-butylphosphineAnother highly effective bulky phosphine ligand that has shown success in the coupling of 4-bromo-2-ketothiazoles.[3]

These ligands are often employed in the form of stable palladacycle precatalysts (e.g., XPhos Pd G2, G3, or G4), which offer improved air and moisture stability, and generate the active monoligated Pd(0) species in situ with high efficiency.

Ligand_Comparison cluster_phosphine Bulky Phosphine Ligands cluster_nhc N-Heterocyclic Carbene (NHC) Ligands XPhos XPhos + High Steric Bulk + Broad Substrate Scope SPhos SPhos + Highly Electron-Donating + Effective for Aryl Chlorides PEPPSI_IPr PEPPSI-IPr + Strong σ-Donor + High Thermal Stability PEPPSI_IPent PEPPSI-IPent + Increased Steric Bulk + Excellent for Hindered Substrates Rationale Ligand Selection Rationale Rationale->XPhos Steric hindrance Rationale->SPhos Electron-richness Rationale->PEPPSI_IPr Robustness Rationale->PEPPSI_IPent Challenging couplings

Figure 2: Rationale for selecting specific ligands for the Suzuki coupling of the isothiazole substrate.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and their steric properties can be readily tuned.

  • Key Features:

    • Strong σ-Donation: NHCs are generally more electron-donating than phosphines, which can lead to highly active catalysts.

    • Thermal Stability: The strong Pd-C bond in NHC complexes often imparts greater thermal stability compared to some phosphine-based catalysts.

Recommended NHC-Based Catalysts:

The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are particularly noteworthy. These are air- and moisture-stable precatalysts that are highly effective in a variety of cross-coupling reactions.

CatalystStructure of NHC LigandKey Advantages for Isothiazole Coupling
PEPPSI-IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA robust and versatile catalyst with a good balance of steric bulk and electron-donating properties.
PEPPSI-IPent 1,3-Bis(2,6-diisopentylphenyl)imidazol-2-ylideneOffers increased steric bulk compared to PEPPSI-IPr, making it particularly effective for sterically demanding couplings.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

General Considerations:

  • Reagents and Solvents: Use of anhydrous and degassed solvents is recommended to prevent catalyst deactivation and protodeboronation of the boronic ester.

  • Inert Atmosphere: Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides and chlorides.

Protocol1_Workflow start Start reagents Combine Isothiazole Boronic Ester, Aryl Halide, Base, and Solvent start->reagents degas Degas Mixture reagents->degas add_catalyst Add Palladacycle Precatalyst degas->add_catalyst heat Heat to Desired Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify end Product purify->end

Figure 3: Workflow for Suzuki coupling using a Buchwald palladacycle precatalyst.

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 v/v)

Procedure:

  • To a dry reaction vessel, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, the aryl halide, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add the XPhos Pd G3 precatalyst.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a PEPPSI™ Catalyst

This protocol is particularly useful for its operational simplicity and the air-stability of the precatalyst.

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • PEPPSI-IPr (2-3 mol%)

  • K₂CO₃ (2.0 equiv)

  • t-Amyl alcohol

Procedure:

  • To a reaction vessel, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, the aryl halide, K₂CO₃, and PEPPSI-IPr.

  • Add t-amyl alcohol.

  • Heat the reaction mixture to 100 °C with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes with Model Substrates

The following table provides a hypothetical comparison of expected yields for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole with various aryl bromides, based on literature precedents for similar heteroaryl couplings. Actual yields will vary depending on the specific substrate and reaction conditions.

Aryl BromideCatalyst SystemExpected Yield (%)
4-Bromoanisole (Electron-rich)XPhos Pd G3 / K₃PO₄85-95
4-Bromobenzonitrile (Electron-poor)SPhos Pd G2 / K₃PO₄80-90
2-Bromotoluene (Sterically hindered)PEPPSI-IPent / K₂CO₃75-85
2-Bromopyridine (Heteroaryl)XPhos Pd G3 / Cs₂CO₃70-80

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Ineffective base- Use a fresh batch of catalyst or a more active precatalyst (e.g., a G3 or G4 palladacycle).- Ensure all solvents are properly dried and degassed.- Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).
Protodeboronation - Presence of water or protic solvents- Extended reaction times at high temperatures- Use rigorously anhydrous conditions.- Consider using a milder base (e.g., KF).- Use a higher catalyst loading to shorten the reaction time.
Homocoupling of Boronic Ester - Presence of oxygen- Ensure the reaction is performed under a strict inert atmosphere.
Catalyst Decomposition - High reaction temperature- Coordination of the isothiazole sulfur to the palladium center- Lower the reaction temperature and extend the reaction time.- Use a more robust ligand system (e.g., an NHC-based catalyst).

Conclusion

The successful Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is highly dependent on the judicious selection of the palladium ligand. Bulky, electron-rich phosphine ligands, particularly when delivered as stable palladacycle precatalysts, and robust N-heterocyclic carbene-based catalysts have proven to be the most effective in overcoming the challenges associated with this electron-deficient heteroarylboronic ester. By understanding the mechanistic role of the ligand and carefully selecting the appropriate catalyst system, researchers can efficiently access a wide range of novel 4-arylisothiazole derivatives for applications in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Al-dujaili, M. et al. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic & Biomolecular Chemistry, 2009 , 7(20), 4153-4160. [Link]

Sources

Application Note & Protocol: Synthesis of Bioactive Isothiazoles via Boronic Ester Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties, stemming from the adjacent sulfur and nitrogen heteroatoms, contribute to favorable interactions with biological targets.[2] Consequently, robust and versatile synthetic methods for its functionalization are of paramount importance in drug discovery. This document provides a detailed guide to the synthesis of functionalized, bioactive isothiazoles, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing boronic esters. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-tested laboratory protocol, and discuss the rationale behind critical experimental parameters.

The Isothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Isothiazoles are five-membered aromatic heterocycles that have garnered significant attention due to their presence in a wide array of pharmacologically active agents.[2][3] The inherent stability of the isothiazole ring can protect a drug molecule from enzymatic degradation, potentially extending its biological half-life.[4] This scaffold is a key component in drugs targeting a diverse range of conditions, including:

  • Antipsychotics: Ziprasidone, used in the treatment of schizophrenia and bipolar disorder, features a benzisothiazole core.

  • Antivirals: Denotivir is an antiviral agent with anti-inflammatory properties used against herpes virus infections.[3]

  • Oncology: Certain isothiazole derivatives have been investigated as inhibitors of critical cancer therapy kinases.[5]

  • Agrochemicals: The isothiazole motif is also found in potent fungicides and plant growth regulators.[4]

The development of efficient synthetic routes to create libraries of substituted isothiazoles is therefore a critical endeavor for generating new chemical entities with therapeutic potential.

Boronic Esters: Versatile and Robust Coupling Partners

The Suzuki-Miyaura reaction is one of the most powerful and widely practiced C-C bond-forming reactions in the pharmaceutical industry, celebrated for its operational simplicity, mild conditions, and exceptional functional group tolerance.[6][7] While boronic acids are the traditional substrates, their corresponding esters, particularly pinacol esters, offer significant advantages:

  • Enhanced Stability: Boronic esters are generally more stable to storage and handling than many boronic acids, which can be prone to decomposition via protodeboronation or trimerization into boroxines.[7]

  • Improved Solubility: They often exhibit better solubility in common organic solvents used for cross-coupling reactions.

  • Purification: Boronic esters are typically crystalline solids that are easier to purify by recrystallization or chromatography.

These characteristics make boronic esters highly reliable and reproducible reagents for complex molecule synthesis, including late-stage functionalization in a drug development pipeline.[7]

Mechanism & Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves a palladium catalyst, typically in the Pd(0) oxidation state, and is comprised of three key steps. The presence of a base is essential for the activation of the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex R1-Pd(II)(X)-Ln (Aryl-Isothiazole Complex) pd0->pd_complex Oxidative Addition (A) Isothiazole-X enters trans_complex R1-Pd(II)(R2)-Ln pd0->trans_complex [ A ] oxidative_add Oxidative Addition pd_complex->pd0 [ C ] transmetalation Transmetalation pd_complex->trans_complex Transmetalation (B) R2 from Boron replaces X trans_complex->pd0 Reductive Elimination (C) R1-R2 product is formed trans_complex->pd_complex [ B ] reductive_elim Reductive Elimination product R1-R2 (Bioactive Isothiazole) isothiazole_halide Isothiazole-X (R1-X) boronic_ester Boronic Ester (R2-B(OR)2) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • [A] Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-isothiazole, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.

  • [B] Transmetalation: This is often the rate-determining step. The organic group (R2) from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which coordinates to the boron atom to form a more reactive boronate species.

  • [C] Reductive Elimination: The two organic fragments (R1 and R2) on the palladium complex couple and are expelled as the final product. This regenerates the Pd(0) catalyst, allowing the cycle to continue.

Detailed Protocol: Synthesis of a 4-Aryl-3-methylisothiazole

This protocol provides a representative method for the coupling of a bromo-isothiazole with an arylboronic acid pinacol ester.

Principle

To a solution of 4-bromo-3-methylisothiazole and an appropriate arylboronic acid pinacol ester in a suitable solvent system, a palladium catalyst, a ligand, and a base are added. The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard laboratory techniques.

Materials & Reagents
Reagent/MaterialPurposeTypical GradeSupplierNotes
4-Bromo-3-methylisothiazoleElectrophile>97%CommercialCan be synthesized via established routes.
Arylboronic Acid Pinacol EsterNucleophile>98%CommercialEnsure dryness; store in a desiccator.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst>98%CommercialLess air-sensitive than Pd(PPh₃)₄.
Potassium Carbonate (K₂CO₃)BaseAnhydrousCommercialShould be finely powdered and dried before use.
1,4-DioxaneSolventAnhydrousCommercialUse from a freshly opened bottle or a solvent system.
Deionized WaterCo-solventN/AIn-houseMust be degassed before use.
Argon or Nitrogen GasInert AtmosphereHigh PurityGas CylinderEssential to prevent catalyst oxidation.
Ethyl Acetate & BrineWorkup ReagentsReagent GradeCommercialUsed for extraction.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent GradeCommercialTo remove residual water from the organic phase.
Silica GelStationary Phase60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the setup and reaction.

  • Reagent Addition: To the flask, add 4-bromo-3-methylisothiazole (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Scientist's Note: Using a slight excess of the boronic ester ensures complete consumption of the often more valuable halo-isothiazole. The base is crucial for activating the boronic ester.

  • Catalyst Addition: Briefly remove the condenser inlet and add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq., 3 mol%).

    • Scientist's Note: The dppf ligand provides a good balance of stability and reactivity for the catalyst, making it effective for a broad range of heteroaryl couplings.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe (a typical ratio is 4:1 v/v, e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The mixture should be sufficiently dilute to ensure all reagents remain in solution at high temperatures.

    • Causality: The aqueous component is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the starting 4-bromo-3-methylisothiazole.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

Purification and Characterization

The crude residue is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Fractions containing the pure product (identified by TLC) are combined and concentrated to yield the final 4-aryl-3-methylisothiazole. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Experimental Workflow

The entire process from starting materials to the final, characterized compound follows a logical and systematic workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start Starting Materials Halo-isothiazole Boronic Ester setup Reaction Setup Flame-dried Glassware Inert Atmosphere (Ar/N2) start->setup reaction Reagent Addition Catalyst, Base, Solvents setup->reaction heating Heating & Stirring 80-90 °C Monitor by TLC/LC-MS reaction->heating workup Aqueous Workup Quench Reaction heating->workup extract Extraction Ethyl Acetate workup->extract purify Chromatography Silica Gel Column extract->purify end_product Final Product Characterization NMR, HRMS purify->end_product

Caption: A generalized workflow for isothiazole synthesis via Suzuki coupling.

References

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate.
  • Synthesis of isothiazolones and isothiazoles via conjugate addition by... - ResearchGate.
  • Isothiazole synthesis - Organic Chemistry Portal.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Organic Letters - ACS Publications. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • A Review on the Synthesis of Biologically Active Thiazoles - PubMed. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • A Review on the Synthesis of Biologically Active Thiazoles - Bentham Science Publisher. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books.
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • (PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles - ResearchGate. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Mastering Chemoselectivity in Suzuki Coupling with Functionalized Isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties. The targeted functionalization of this heterocycle via cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a critical step in the synthesis of novel drug candidates and advanced materials. However, the presence of multiple reactive sites and functional groups on the isothiazole ring presents a significant challenge in achieving the desired chemoselectivity. This guide provides an in-depth exploration of the principles and practical protocols for controlling chemoselectivity in the Suzuki coupling of functionalized isothiazoles, empowering researchers to navigate the complexities of these powerful reactions.

The Challenge of Chemoselectivity in Isothiazole Functionalization

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[2] While powerful, achieving selectivity on a poly-functionalized isothiazole ring requires a nuanced understanding of the interplay between various electronic and steric factors.

Key challenges in achieving chemoselectivity include:

  • Multiple Halogenation Sites: Dihalo- or polyhalo-isothiazoles offer multiple potential reaction centers.

  • Competing Functional Groups: The presence of other electrophilic groups, such as esters, aldehydes, or nitriles, can lead to undesired side reactions.

  • Directing Effects of Substituents: Both electron-donating and electron-withdrawing groups on the isothiazole ring can influence the reactivity of adjacent sites.

  • Steric Hindrance: Bulky substituents can impede the approach of the palladium catalyst to a specific reaction site.

A thorough understanding of the Suzuki coupling mechanism is paramount to addressing these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Control

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Control over chemoselectivity is often exerted at the initial, rate-determining oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The rate of oxidative addition is highly dependent on the nature of the leaving group (X) and the electronic and steric environment of the carbon atom to which it is attached. This provides the primary lever for achieving chemoselectivity.

Strategies for Directing Chemoselectivity in Isothiazole Suzuki Coupling

Exploiting Halogen Reactivity: The Primary Determinant

The inherent reactivity difference among halogens is the most straightforward and powerful tool for achieving site-selectivity in polyhalogenated isothiazoles. The order of reactivity for oxidative addition is generally I > Br > OTf >> Cl > F.[1] This predictable trend allows for sequential couplings by targeting the most reactive halogen first under carefully controlled conditions.

For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki coupling will preferentially occur at the carbon-bromine bond.

The Influence of Ring Position and Electronic Effects

The electronic landscape of the isothiazole ring plays a crucial role in dictating the site of Suzuki coupling. The inherent polarity of the ring carbons, influenced by the nitrogen and sulfur heteroatoms, predisposes certain positions to be more electrophilic and thus more susceptible to oxidative addition.[5]

Computational studies, such as Density Functional Theory (DFT), have been employed to predict the most favorable positions for oxidative addition by calculating bond dissociation energies (BDEs) and interaction energies between the catalyst and the substrate.[3][5] For polyhalogenated isothiazoles, coupling has been shown to occur preferentially at the C5 position.[6]

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or ester (-COOR) groups, can significantly enhance the electrophilicity of the carbon atom to which they are attached, thereby increasing its reactivity in the oxidative addition step.[7] Conversely, electron-donating groups (EDGs) can decrease the reactivity of the adjacent carbon-halogen bond.

Steric Hindrance: A Tool for Fine-Tuning

The steric environment around a potential reaction site can be a decisive factor in controlling chemoselectivity, sometimes overriding electronic effects.[7] Bulky substituents ortho to a carbon-halogen bond can hinder the approach of the palladium catalyst, favoring reaction at a less sterically encumbered site. This principle can be strategically employed to direct the coupling to a desired position.

The Role of Catalysts, Ligands, and Bases

The choice of catalyst, ligand, and base can profoundly impact the outcome of a Suzuki coupling reaction, influencing both reactivity and selectivity.[7]

  • Palladium Pre-catalysts: A variety of palladium sources can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices.[4]

  • Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as those of the Buchwald-type, can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[8] The choice of ligand can even invert the inherent site-selectivity of a substrate. For example, electron-deficient bidentate ligands may favor reaction at one position, while electron-rich monodentate ligands favor another.[5]

  • Bases: A base is required to activate the boronic acid for the transmetalation step.[9] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can be critical, especially when base-sensitive functional groups are present.

Directing Group Effects: The Influence of Neighboring Functionalities

Functional groups proximal to a halogen can act as directing groups by coordinating to the palladium catalyst, thereby facilitating oxidative addition at that site.[4] The nitrogen atom of the isothiazole ring itself can function as a ligand, influencing the regioselectivity of the coupling.[4] This effect is particularly relevant in sterically hindered substrates where coordination can overcome steric repulsion.

Application Protocols: A Practical Guide

The following protocols provide a starting point for developing chemoselective Suzuki coupling reactions with functionalized isothiazoles. Optimization of these conditions will likely be necessary for specific substrates.

Protocol 1: Regioselective Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile

This protocol is adapted from a reported procedure for the selective coupling at the C5 position of 3,5-dichloroisothiazole-4-carbonitrile.

Table 1: Optimized Reaction Conditions for Selective C5-Arylation

ParameterCondition
Isothiazole Substrate 3,5-Dichloroisothiazole-4-carbonitrile
Boronic Acid Arylboronic acid (1.1 equiv)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/EtOH/H₂O (4:1:1)
Temperature 80 °C
Reaction Time 12-24 h

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloroisothiazole-4-carbonitrile (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture (toluene/EtOH/H₂O, 4:1:1, 10 mL) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol_1_Workflow Start Start: Assemble Reactants Inert Inert Atmosphere (Evacuate/Backfill) Start->Inert Solvent Add Solvent Mixture (Toluene/EtOH/H₂O) Inert->Solvent Catalyst Add Pd(PPh₃)₄ Catalyst Solvent->Catalyst Heat Heat to 80°C (12-24 h) Catalyst->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Figure 2: Workflow for the regioselective Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: This is a common and effective catalyst for Suzuki couplings.

  • K₂CO₃: A moderately strong base that is generally well-tolerated by many functional groups.

  • Toluene/EtOH/H₂O solvent system: This mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.

  • 80 °C: This temperature provides sufficient energy to drive the reaction without causing significant decomposition of the starting materials or product.

Protocol 2: General Procedure for Suzuki Coupling of Functionalized Halo-isothiazoles

This protocol provides a general starting point for the Suzuki coupling of isothiazoles bearing other functional groups.

Table 2: General Reaction Conditions for Functionalized Isothiazoles

ParameterCondition
Isothiazole Substrate Functionalized halo-isothiazole
Boronic Acid/Ester Organoboron reagent (1.2 equiv)
Palladium Pre-catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand SPhos (10 mol%)
Base K₃PO₄ (2.5 equiv)
Solvent Dioxane/H₂O (10:1)
Temperature 100 °C
Reaction Time 4-12 h

Step-by-Step Procedure:

  • In a microwave vial or sealed tube, combine the functionalized halo-isothiazole (1.0 mmol), the organoboron reagent (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add the palladium pre-catalyst, Pd₂(dba)₃ (0.025 mmol), and the ligand, SPhos (0.10 mmol).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (dioxane/H₂O, 10:1, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C (conventional heating or microwave irradiation) and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and follow the workup and purification procedure described in Protocol 1.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/SPhos: This catalyst system is highly active and suitable for a broad range of substrates, including those with electron-withdrawing groups and some sterically hindered partners.[4]

  • K₃PO₄: A stronger base that can be effective for less reactive substrates.

  • Dioxane/H₂O: A common and effective solvent system for Suzuki couplings.

  • 100 °C: A higher temperature may be required for less reactive substrates or to overcome steric hindrance.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand to a more electron-rich and bulky one, or using a stronger base.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the isothiazole substrate.[2] Optimizing the stoichiometry of the reagents and ensuring an inert atmosphere can help minimize these.

  • Poor Chemoselectivity: If a mixture of products is obtained, consider lowering the reaction temperature to exploit the differential reactivity of the halogenated sites. A change in the ligand or solvent system may also be beneficial.

Conclusion

Mastering chemoselectivity in the Suzuki coupling of functionalized isothiazoles is a key enabling technology for the synthesis of complex molecules in drug discovery and materials science. By understanding the fundamental principles of the Suzuki-Miyaura reaction and strategically manipulating reaction parameters such as the nature of the halogen, electronic and steric effects, and the choice of catalyst system, researchers can achieve precise control over the reaction outcome. The protocols and insights provided in this guide serve as a valuable resource for navigating the challenges and unlocking the full potential of this powerful synthetic transformation.

References

  • B. Saito, G. C. Fu, J. Am. Chem. Soc., 2007, 129, 9602-9603. ([Link])

  • Suzuki, A. Angew. Chem. Int. Ed. 2011, 50, 6722-6737. ([Link])

  • Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2913-2918. ([Link])

  • Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483. ([Link])

  • Wright, S. W.; Hageman, D. L.; McClure, L. D. J. Org. Chem. 1994, 59, 6095-6097. ([Link])

  • Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc. 2007, 129, 3358-3366. ([Link])

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Angew. Chem. Int. Ed. 2004, 43, 1871-1876. ([Link])

  • Al-Masoudi, N. A.; Al-Soud, Y. A. Molecules 2007, 12, 169-178. ([Link])

  • Kletskov, A. V.; Vasilevsky, S. F.; El-Sawy, E. R.; El-Brollosy, N. R.; Serykh, V. I.; Bunev, A. S. Synthesis 2020, 52, 159-188. ([Link])

  • Fairlamb, I. J. S.; Kapdi, A. R.; Lee, A.-L. Chem. Soc. Rev. 2017, 46, 40-62. ([Link])

  • Stanetty, P.; Schnürch, M.; Mihovilovic, M. D. Eur. J. Org. Chem. 2011, 2011, 3549-3566. ([Link])

  • Houk, K. N.; Wheeler, S. E.; Moran, D.; Cheong, P. H.-Y. Acc. Chem. Res. 2008, 41, 158-167. ([Link])

  • Costa, L. D.; et al. J. Mol. Struct. 2025, 1323, 140786. ([Link])

  • Koutentis, P. A.; et al. Org. Biomol. Chem. 2006, 4, 3681-3693. ([Link])

  • Penner, M. R.; et al. J. Org. Chem. 2010, 75, 4069-4072. ([Link])

  • Al-Tel, T. H.; Al-Qawasmeh, R. A. Molecules 2017, 22, 2213. ([Link])

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

  • Amatore, C.; Jutand, A. Acc. Chem. Res. 2000, 33, 314-321. ([Link])

  • Thomas, S.; et al. Chem. Sci. 2023, 14, 1227-1233. ([Link])

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. ([Link])

  • Cernak, T.; et al. J. Med. Chem. 2016, 59, 8482-8511. ([Link])

Sources

scale-up synthesis using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis & Utilization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Executive Summary

The isothiazole ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for pyridine and thiazole moieties in anti-inflammatory and antimicrobial drug candidates. However, the introduction of the isothiazole core via Suzuki-Miyaura coupling is historically challenging due to the instability of the ring (sensitive N–S bond) and the propensity of heteroaryl boronates to undergo protodeboronation.

This guide details the scale-up synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (1) and provides a robust protocol for its subsequent cross-coupling. We prioritize a Halogen-Magnesium Exchange route using TurboGrignard reagents over direct lithiation or Pd-catalyzed borylation to maximize safety and purity at scale.

Strategic Analysis: Route Selection

For the scale-up (>100 g) of Compound 1 , three synthetic routes were evaluated. The selection is based on atom economy, safety profiles, and downstream purity requirements.

RouteMethodologyScale-Up SuitabilityCritical Drawbacks
A Halogen-Mg Exchange (Recommended)High Requires cryogenic cooling (-40°C to -20°C).
B Pd-Catalyzed Borylation (Miyaura)MediumHigh cost of Pd; difficult removal of metal residues; homocoupling byproducts.
C Direct C-H Activation (Ir-Catalyzed)LowPoor regioselectivity (C5 vs C4 competition); requires large excess of B₂Pin₂.

Decision: Route A is the industry standard for this scaffold. Using isopropylmagnesium chloride lithium chloride complex (TurboGrignard) allows for exchange at moderate temperatures (-20°C) compared to n-BuLi (-78°C), offering a wider safety margin and better functional group tolerance.

Detailed Protocol: Synthesis of Isothiazole Boronate (1)

Reaction Scheme

The synthesis proceeds via the selective magnesiation of 4-bromoisothiazole followed by electrophilic trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB).

SynthesisWorkflow Start 4-Bromoisothiazole (Starting Material) Intermediate Magnesiate Species (Unstable Intermediate) Start->Intermediate Halogen-Mg Exchange Reagent1 iPrMgCl·LiCl (THF, -20°C) Reagent1->Intermediate Product Isothiazole Pinacol Boronate (Crude Oil) Intermediate->Product Electrophilic Trapping Reagent2 IPB (Electrophile) Reagent2->Product Purification Crystallization/Distillation (Avoid Silica) Product->Purification Workup

Figure 1: Workflow for the TurboGrignard-mediated synthesis of isothiazole boronate.

Materials & Equipment
  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (anchor impeller).

  • Atmosphere: Strictly anhydrous Nitrogen or Argon (Isothiazole anion is moisture sensitive).

  • Reagents:

    • 4-Bromoisothiazole (1.0 equiv)

    • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

    • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (1.2 equiv)

    • Solvent: Anhydrous THF (KF < 100 ppm).

Step-by-Step Procedure
  • Charge & Cool: Charge the reactor with 4-bromoisothiazole (250 g, 1.52 mol) and anhydrous THF (2.5 L, 10V). Initiate stirring at 250 rpm. Cool the internal temperature to -25°C .

    • Expert Insight: Do not use 2-MeTHF if possible; the solubility of the TurboGrignard complex is optimal in pure THF.

  • Exchange (The Critical Step): Add i-PrMgCl·LiCl (1.29 L, 1.67 mol) dropwise via a pressure-equalizing addition funnel over 60 minutes.

    • Control Point: Maintain internal temperature between -25°C and -15°C. An exotherm > -10°C may lead to ring opening (N-S bond cleavage).

    • Hold: Stir at -20°C for 30 minutes. Monitor conversion by GC-MS (quench aliquot with MeOH; look for de-brominated isothiazole).

  • Trapping: Add IPB (340 g, 1.82 mol) dropwise over 45 minutes, maintaining temperature < -15°C.

    • Why IPB? IPB is preferred over B₂Pin₂ for anionic trapping because it generates lithium isopropoxide as a byproduct, which is easier to remove than the aminoborane byproducts generated from other reagents.

  • Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours, then to room temperature (20°C) for 1 hour.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench with saturated aqueous NH₄Cl (1.5 L). Caution: Exothermic.

    • Extract with MTBE (2 x 1.5 L).

    • Wash combined organics with Brine (1 L).

    • Dry over Na₂SO₄ and filter.

  • Purification (Crucial):

    • Concentrate the filtrate under reduced pressure (bath < 40°C).

    • Do NOT use Silica Gel Chromatography. The acidity of silica induces protodeboronation.

    • Method: Recrystallize from n-Heptane/IPA (10:1) or perform high-vacuum distillation if the product is an oil (bp ~110°C @ 0.5 mmHg).

Application: Suzuki-Miyaura Coupling Protocol

The 4-isothiazolyl boronate is prone to protodeboronation under aqueous basic conditions. The following "Anhydrous-Hybrid" protocol minimizes this risk.

The "Deboronation Trap"

Standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃/Dioxane:H₂O) often fail with this substrate. The mechanism of failure is usually base-catalyzed hydrolysis of the C-B bond before transmetallation occurs.

CouplingLogic Start Isothiazole Boronate + Aryl Halide PathwayA Standard Aqueous Base (Na2CO3/H2O) Start->PathwayA PathwayB Anhydrous/Mild Base (K3PO4 or TMSOK) Start->PathwayB Fail Protodeboronation (Low Yield) PathwayA->Fail Hydrolysis dominates Success Transmetallation -> Product PathwayB->Success Coupling dominates

Figure 2: Decision logic for preventing protodeboronation during coupling.

Recommended Coupling Conditions
  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd-XPhos G3 (2 mol%).

    • Rationale: Bidentate ligands (dppf) or bulky phosphines (XPhos) speed up oxidative addition, allowing the reaction to compete with decomposition.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane (dry) or Toluene/Water (10:1 ratio—keep water minimal).

  • Temperature: 80°C - 90°C.

Protocol:

  • Degas solvents (sparge with Argon for 20 mins).

  • Combine Aryl Halide (1.0 equiv), Isothiazole Boronate (1.2 equiv), and Base in the reactor.

  • Add Catalyst last under Argon flow.

  • Heat to 85°C. Monitor by HPLC.

    • Tip: If conversion stalls, add a second charge of catalyst (1 mol%) rather than increasing temperature.

Troubleshooting & Stability Data

IssueObservationRoot CauseCorrective Action
Low Yield (Synthesis) High levels of isothiazole (des-bromo) in crude.Incomplete trapping or moisture ingress.Dry THF to <50ppm water; increase IPB to 1.5 equiv.
Low Yield (Coupling) Isothiazole detected; boronate consumed.Protodeboronation.[1][2]Switch to anhydrous base (K₃PO₄) or reduce water ratio. Lower temp to 70°C.
Dark Reaction Mixture Black precipitate (Pd black).Catalyst decomposition.Add ligand (e.g., dppf) or switch to Pd-XPhos G3.

Storage Stability:

  • Solid: Stable for >6 months at 4°C under Argon.

  • Solution: Unstable in protic solvents (MeOH, EtOH). Prepare fresh for coupling.

References

  • Knochel, P., et al. (2004). "Functionalization of Heterocycles via Magnesiation." Handbook of Functionalized Organometallics. Link (Context: General TurboGrignard protocols).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link (Context: Mechanism of protodeboronation).

  • Billingsley, K., & Buchwald, S. L. (2007).[2] "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3] Link (Context: Use of XPhos for unstable boronates).

  • Organic Syntheses. (2019). "Synthesis of Boronic Esters." Org.[3][4][5][6] Synth. 96, 277-299.[4] Link (Context: General scale-up handling of boronate esters).

  • Sigma-Aldrich. "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Product Sheet." Link (Context: Physical properties and safety data).

Sources

Troubleshooting & Optimization

Technical Support Center: Protodeboronation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the protodeboronation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. This resource is designed for researchers, medicinal chemists, and process scientists who utilize isothiazole-containing boronic esters and may encounter or wish to perform a protodeboronation reaction. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] While often an undesired side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction, it can also be a deliberate synthetic step to introduce a proton stereospecifically or remove a blocking group.[1] The stability of (hetero)arylboronic esters, such as the isothiazole pinacol ester , is highly nuanced and depends on a variety of factors including pH, solvent, and temperature.[2][3] Heteroaryl systems, particularly those prone to forming zwitterionic intermediates, can exhibit unique reactivity profiles.[4] This guide will help you navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is giving me a significant amount of the simple isothiazole byproduct. What is happening and why?

Answer: You are observing competitive protodeboronation, a common side reaction for boronic acids and their derivatives.[1] The C-B bond of your isothiazole boronic ester is being cleaved and replaced by a C-H bond from a proton source in your reaction mixture, leading to the formation of unsubstituted isothiazole.

Causality: This issue arises because the desired catalytic cycle (Suzuki-Miyaura coupling) is not sufficiently faster than the undesired protodeboronation pathway. Several factors specific to your substrate and conditions are likely at play:

  • Reaction Kinetics: If the transmetalation step in your Suzuki coupling is slow (e.g., due to sterically hindered partners or a suboptimal catalyst), the boronic ester has a longer residence time in the basic, aqueous medium, increasing the probability of protodeboronation.[5]

  • pH and Base: Protodeboronation is often fastest at high pH.[3] The base used to activate the boronic ester for transmetalation also catalyzes its decomposition. The mechanism typically involves the formation of a more reactive arylboronate anion.[3][6]

  • Hydrolysis: It is a common misconception that pinacol esters are universally stable. Under basic aqueous conditions, the pinacol ester can first hydrolyze to the corresponding boronic acid.[2][7][8] This boronic acid may then undergo protodeboronation, sometimes even more rapidly than the ester itself.[3][9]

  • Temperature: While higher temperatures generally accelerate the desired coupling reaction, they can also increase the rate of protodeboronation.[10]

Troubleshooting Workflow:

G start High Protodeboronation Observed q1 Is the reaction run under anhydrous conditions? start->q1 a1_yes Consider KF as base. Use anhydrous solvents. q1->a1_yes Yes a1_no Water is present. This is a major proton source. q1->a1_no No q2 Is the catalyst optimal? a1_yes->q2 a1_no->q2 a2_yes Consider catalyst loading or degradation. q2->a2_yes Yes a2_no Switch to a more active catalyst (e.g., Pd(dppf)Cl2, XPhos-based). q2->a2_no No q3 Is the temperature too high or reaction time too long? a2_yes->q3 end Solution: Faster Coupling or Suppressed Decomposition a2_no->end a3_yes Lower temperature. Monitor reaction closely to determine optimal time. q3->a3_yes Yes a3_no Kinetics of coupling may be inherently slow. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting Decision Tree for Unwanted Protodeboronation.

Q2: What is the underlying mechanism of base-catalyzed protodeboronation for this isothiazole pinacol ester?

Answer: The mechanism is generally understood to proceed through two key phases: hydrolysis of the ester followed by the protodeboronation of the resulting boronic acid/boronate species. A detailed kinetic and mechanistic study on various (hetero)arylboronic esters concluded that hydrolysis can be a dominant component of the overall process.[2][8]

  • Phase 1: Hydrolysis to Boronic Acid. The pinacol ester reacts with hydroxide ions to form a tetracoordinate boronate species, which then eliminates the pinacol diol to yield the isothiazole boronic acid.

  • Phase 2: Protodeboronation. The resulting boronic acid exists in equilibrium with its corresponding boronate anion (ArB(OH)3-). This boronate anion is more electron-rich and susceptible to electrophilic attack by a proton source (typically water). The reaction can proceed through a concerted mechanism where the C-B bond is cleaved as the new C-H bond forms. For highly electron-deficient systems, a pathway involving a transient aryl anion has also been identified.[6]

G cluster_0 Phase 1: Ester Hydrolysis cluster_1 Phase 2: Protodeboronation A Isothiazole-B(pin) (Starting Ester) B Isothiazole-B(pin)(OH)- (Tetrahedral Intermediate) A->B + OH- C Isothiazole-B(OH)2 (Boronic Acid) B->C - Pinacol - OH- D Isothiazole-B(OH)2 E Isothiazole-B(OH)3- (Boronate Anion) D->E + OH- / - H2O F Isothiazole-H (Product) E->F + H2O (Proton Source) - B(OH)4-

Sources

Technical Support Center: Isothiazole Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Isothiazole Suzuki Coupling

Welcome to the Advanced Synthesis Support Center. Your Guide: Senior Application Scientist (Process Chemistry Division) Status: Operational

You are likely here because your isothiazole coupling failed. You likely observed one of two outcomes: either your starting material remained untouched (catalyst arrest), or your boronic acid vanished without forming product (protodeboronation).

Isothiazoles are among the most "schizophrenic" substrates in cross-coupling. They require heat to overcome the activation energy of the oxidative addition (especially with chlorides), yet they are notoriously intolerant of the thermal conditions required for standard Suzuki cycles.

This guide abandons the "add catalyst and boil" mentality. We will treat temperature not just as a heater, but as a kinetic switch that controls three competing pathways: Catalytic Cycle , Protodeboronation , and Sulfur Poisoning .

Part 1: The Thermal Thresholds (The "Goldilocks" Zone)

In isothiazole chemistry, temperature optimization is a war between activation and decomposition .

1. The Lower Limit: Activation Energy (

)
  • The Problem: Isothiazole halides are electron-rich/deficient depending on the position (C3 vs C4 vs C5). C4-halides are particularly sluggish in oxidative addition.

  • The Consequence: Below 40°C, standard Pd(0) sources (like Pd(PPh3)4) often fail to insert into the C-X bond.

  • The Fix: Do not just raise the temperature. Switch to Precatalysts (Pd-G3/G4) that generate the active Pd(0) species at room temperature.

2. The Upper Limit: Protodeboronation [1][2]
  • The Problem: Isothiazole boronic acids (and esters) are exceptionally prone to base-catalyzed protodeboronation.

  • The Mechanism: At high temperatures (>80°C) and high pH, the C-B bond hydrolyzes rapidly. For 5-isothiazolyl boronates, the half-life can be measured in seconds at 70°C in the presence of water and base.

  • The Consequence: You see rapid consumption of the boronate, but no coupled product.

3. The Silent Killer: Sulfur Poisoning
  • The Problem: The isothiazole sulfur atom is a soft Lewis base. At elevated temperatures (>90°C), the S-atom competes with your phosphine ligand for the Pd center.

  • The Result: Formation of a "Pd-Black" precipitate or inactive Pd-S complexes.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition you are managing. Your goal is to keep the Green Path faster than the Red Paths .

IsothiazoleCoupling Start Reaction Mixture (Pd, Base, SM) OxAdd Oxidative Addition (Pd-Ar) Start->OxAdd Requires T > 40°C or Active Catalyst Decomp Protodeboronation (Ar-H + Boric Acid) Start->Decomp High T (>70°C) High pH (OH-) TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Requires Base Poison Catalyst Poisoning (Pd-S coordination) OxAdd->Poison High T (>90°C) Unprotected Pd Product Coupled Product (Success) TransMet->Product Reductive Elimination

Figure 1: Kinetic competition in Isothiazole Suzuki Coupling. High temperatures accelerate the red failure pathways disproportionately.

Part 3: Troubleshooting & FAQs
Q1: My yield drops precipitously when I scale up and heat to 80°C. Why?

Answer: You are likely witnessing the Protodeboronation Cascade . In small scale (vials), heat transfer is rapid. In larger flasks, heating lag times expose your boronic acid to the base before the catalyst is fully active.

  • Diagnostic: Check the crude NMR. If you see the isothiazole ring with a proton where the boron was (Ar-H), this is the cause.

  • Solution:

    • Lower Temp: Cap the reaction at 60°C.

    • Slow Addition: Add the base last, or add the boronic acid slowly via syringe pump to keep its concentration low relative to the catalyst.

    • Anhydrous Conditions: Switch to CsF or K3PO4 in dry Dioxane or Toluene. Water is the enemy here.

Q2: I see starting material remaining, but the catalyst has precipitated (black solid).

Answer: This is Sulfur Poisoning or Ligand Dissociation . At high temperatures, the isothiazole sulfur displaces labile ligands (like PPh3).

  • Solution: You need a "bulky bodyguard." Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). The bulky biaryl phosphine creates a steric shell that prevents the isothiazole sulfur from binding to the Palladium, allowing the reaction to proceed even at 40-50°C.

Q3: Which temperature is "safe" for 4-bromoisothiazole vs. 5-bromoisothiazole?

Answer:

  • 4-Bromoisothiazole: Thermally more stable but less reactive. You may need 60-75°C .

  • 5-Bromoisothiazole: Highly reactive but the boronic acid counterpart is extremely unstable. Keep this < 50°C and use a highly active catalyst (Pd-PEPPSI-IPr or XPhos Pd G4).

Part 4: Optimized Experimental Protocols
Protocol A: The "Low-Temp" Screen (Recommended First Pass)

Use this for unstable boronic acids or 5-substituted isothiazoles.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G4 0.02 - 0.05 eqActivates at RT; resists S-poisoning.
Base K3PO4 (2.0M aq) 2.0 eqWeaker base than carbonates/hydroxides; reduces deboronation.
Solvent THF or 1,4-Dioxane [0.2 M]Degassed (Sparged with Ar for 10 min).
Temp 40°C --Start here. Do not exceed 60°C.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 eq), Boronic Acid/Ester (1.2 - 1.5 eq), and XPhos Pd G4.

  • Seal and purge with Argon x3.

  • Add degassed solvent and stir for 2 mins.

  • Add aqueous base.[3]

  • Heat to 40°C and monitor by LCMS at 1 hour.

    • If no reaction: Increase to 50°C.

    • If deboronation observed: Switch to Protocol B .

Protocol B: The Anhydrous "Slow-Release" Method

Use this if Protocol A results in protodeboronation (Ar-H byproduct).

ComponentReagentEquivalentsNotes
Catalyst Pd(OAc)2 + SPhos 0.05 eq / 0.1 eqSPhos is excellent for heteroaryl couplings.
Base CsF (Anhydrous) 2.5 eqFluoride activation avoids OH- hydrolysis.
Solvent Dry Toluene [0.2 M]Must be anhydrous.
Temp 80°C --Higher temp allowed due to lack of water.

Step-by-Step:

  • Charge vial with Halide, Catalyst, Ligand, and CsF.

  • Purge with Argon.[4] Add Dry Toluene.

  • Heat to 80°C.

  • Crucial Step: Dissolve the Boronic Ester in toluene and add it dropwise over 1 hour. This keeps the concentration of the unstable species low, forcing it to react with Pd rather than decompose.

Part 5: Decision Logic for Optimization

Use this flow to determine your next move based on your current result.

OptimizationLogic Result Analyze LCMS/NMR Result SM_Left SM Remaining (Catalyst Inactive) Result->SM_Left Deboron Protodeboronation (Ar-H formed) Result->Deboron Success High Yield Result->Success TempCheck TempCheck SM_Left->TempCheck Current Temp? WaterCheck WaterCheck Deboron->WaterCheck Aqueous Base used? IncreaseT Increase to 60-70°C TempCheck->IncreaseT < 60°C ChangeCat Switch to XPhos Pd G4 (Prevent S-Poisoning) TempCheck->ChangeCat > 80°C SwitchAnhydrous Use CsF / Dry Toluene WaterCheck->SwitchAnhydrous Yes LowerTemp Decrease Temp to 40°C Use MIDA Boronate WaterCheck->LowerTemp No

Figure 2: Optimization Logic Tree. Follow the path based on your primary byproduct.

References
  • Optimization of Suzuki-Miyaura Coupling Temperature. ResearchGate. (General temperature kinetics).

  • Protodeboronation of Heteroaromatic Boronic Acids. ResearchGate. (Specific kinetics on thiazole/isothiazole stability).

  • Suzuki-Miyaura Coupling of Isothiazoles. Thieme Connect. (Synthetic utility and ring stability).[5]

  • Sulfur Poisoning of Palladium Catalysts. NIH/PubMed. (Mechanistic insight into S-deactivation).

  • Protodeboronation Mechanisms and Solutions. Organic Chemistry Portal. (Strategies to avoid deboronation).

Sources

effect of water on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Water & Optimization Strategies

Ticket ID: SMC-ISO-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Water Paradox

You are likely reading this because your Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is failing. The most common symptoms are:

  • Low Conversion: Starting halide remains.

  • Protodeboronation: The major byproduct is unsubstituted isothiazole (C-B bond replaced by C-H).

The Core Conflict: Water is the "frenemy" of this reaction.

  • Friend: Water is thermodynamically required to hydrolyze the pinacol ester into the reactive boronic acid/ate-complex species necessary for transmetallation.

  • Enemy: Isothiazoles are electron-deficient heteroarenes. In the presence of water and base, the C-B bond becomes highly labile. Excess water accelerates protodeboronation faster than the palladium catalyst can perform the coupling.

The Solution: You must move from "dumping in water" to a controlled release strategy , ensuring the active boronate species is generated only as fast as the catalyst can consume it.

The Mechanism of Failure

To fix the reaction, you must visualize the invisible competition occurring in your flask. The diagram below illustrates the race between the productive Catalytic Cycle and the destructive Protodeboronation Pathway .

Visualizing the Competition (DOT Diagram)

SuzukiMechanism Substrate 4-Isothiazolyl Pinacol Boronate BoronicAcid Boronic Acid (Active Species) Substrate->BoronicAcid Hydrolysis (Requires H2O) Water H2O + Base Water->Substrate AteComplex Hydroxy-Boronate 'Ate' Complex BoronicAcid->AteComplex Base Activation Decomp Isothiazole + B(OH)3 (Protodeboronation) BoronicAcid->Decomp Base/H2O (Slow Pd Cycle) Product Coupled Product (Success) AteComplex->Product Transmetallation (Fast Pd Cycle) AteComplex->Decomp Hydrolytic Cleavage Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->AteComplex Catalyst Entry

Figure 1: The Kinetic Race. If Transmetallation (Green) is slower than Hydrolysis/Decomposition (Red), the reaction fails. High water concentration accelerates the Red pathway.

Troubleshooting Guide

Use this diagnostic tree to identify the root cause of your failure.

SymptomDiagnosisCorrective Action
No Reaction (SM Recovered)System Too Dry. The base (e.g., K₂CO₃) is insoluble in organic solvent; the pinacol ester never hydrolyzes to the active acid.Add trace water (0.5% v/v) or switch to a soluble base (Cs₂CO₃) or "wet" base (K₃PO₄·H₂O).
Full Consumption, Wrong Product (Isothiazole mass found)Protodeboronation. The base/water concentration is too high. The C-B bond hydrolyzed before Pd could grab it.CRITICAL: Switch to anhydrous conditions with Fluoride activation (see Protocol B) or reduce water ratio to <5%.
Black Precipitate (Early in reaction)Catalyst Death. Pd crashed out. Isothiazole sulfur might be poisoning the catalyst.Increase ligand loading (e.g., XPhos, SPhos) to protect the metal center.
Homocoupling (Isothiazole-Isothiazole)Oxidative Coupling. Oxygen is present.Degas solvents rigorously (Sparge with Ar for 20 mins).

Optimized Protocols

Do not use generic "Suzuki conditions" (e.g., DMF/Water 1:1). Use these specific protocols designed for unstable heteroaryl boronates.

Protocol A: The "Controlled Hydrolysis" Method (Standard)

Best for: Initial screening when strictly anhydrous conditions are difficult.

  • Concept: Use a solvent mixture with minimal water (just enough to activate, not enough to destroy).

  • Solvent System: 1,4-Dioxane : Water (Ratio 10:1 or 20:1 ).

  • Base: K₃PO₄ (Potassium Phosphate Tribasic). Why? It buffers pH better than Carbonates, reducing base-catalyzed decomposition.

  • Catalyst: Pd(dppf)Cl₂ or Pd-XPhos G3.

Step-by-Step:

  • Dissolve 1.0 equiv Isothiazole Boronate and 1.0 equiv Aryl Halide in Dioxane (0.2 M).

  • Add 3.0 equiv K₃PO₄.

  • Add catalyst (5 mol%).

  • Degas by bubbling Nitrogen/Argon for 10 mins.

  • Add degassed Water (volume = 1/10th of Dioxane volume).

  • Heat rapidly to 80°C. Note: Long ramp times favor decomposition.

Protocol B: The "Anhydrous Fluoride" Method (High Stability)

Best for: Highly sensitive substrates where Protocol A results in protodeboronation.

  • Concept: Eliminate water entirely. Use Fluoride (F-) to activate the boron atom. Fluoride forms a fluoroboronate species [R-BF3]- that transmetallates without needing hydrolysis to the boronic acid.

  • Solvent: Anhydrous Toluene or THF.

  • Activator: CsF (Cesium Fluoride) or TBAF (anhydrous).

  • Water Content: 0% .

Step-by-Step:

  • Flame-dry glassware.

  • Combine Isothiazole Boronate (1.2 equiv), Aryl Halide (1.0 equiv), and CsF (2.5 equiv) in the flask.

  • Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) (or Pd-XPhos G4).

  • Add Anhydrous Toluene.

  • Stir at 90-100°C under Argon.

Decision Logic for Optimization

Use the following logic flow to determine your next experiment.

OptimizationFlow Start Start Optimization CheckDecomp Is Protodeboronation Observed? Start->CheckDecomp YesDecomp Yes: Instability Issue CheckDecomp->YesDecomp Product is Isothiazole NoDecomp No: Reactivity Issue CheckDecomp->NoDecomp SM Recovered Action1 Switch to Protocol B (Anhydrous CsF) YesDecomp->Action1 Action2 Switch to Active Catalyst (Pd-G4 / XPhos) NoDecomp->Action2 Action3 Increase Temp or Concentration Action2->Action3 Still No Rxn

Figure 2: Optimization Logic Flow. Prioritize stabilizing the boronate (Red path) before pushing reactivity (Green path).

Frequently Asked Questions (FAQs)

Q: Can I use the Boronic Acid instead of the Pinacol Ester? A: Generally, no . For isothiazoles, the boronic acid is significantly less stable on the shelf and during the reaction than the ester. The ester acts as a "slow-release capsule." Using the free acid often leads to immediate decomposition upon base addition [1].

Q: Why does my reaction turn black immediately? A: This is "Palladium Black" formation, indicating the ligand has dissociated, and Pd(0) is aggregating. Isothiazoles contain Sulfur and Nitrogen, which can coordinate to Pd and displace weak ligands like PPh3. Solution: Use bulky, electron-rich ligands like XPhos or SPhos that bind tightly to Pd and prevent poisoning by the substrate [2].

Q: Is the 4-position of isothiazole actually that unstable? A: While the 4-position is more stable than the 5-position (which is adjacent to Sulfur), the ring is still electron-deficient. In the presence of hydroxide (from water + base), the boron atom is attacked, and the ring is protonated at the C4 position. This mechanism is analogous to the rapid protodeboronation seen in 2-pyridyl boronates [3].

References

  • Lloyd-Jones, G. C., et al. (2021).[1] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[1][2][3] Journal of the American Chemical Society.[1][4][5] [1][3]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Yoneda Labs Technical Resources.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Molander, G. A., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water: Effects of Reaction Scale and Substrate Structure. Organic Process Research & Development.

Sources

Technical Support Center: Isothiazole Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Purification of Isothiazole-Containing Compounds

Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Executive Summary: The Isothiazole Paradox

Isothiazoles present a unique purification challenge due to the "Isothiazole Paradox": they are aromatic heterocycles, yet they possess a chemically labile N–S bond . Unlike their isomer thiazole (where N and S are separated by a carbon), the adjacent N–S bond in isothiazole is susceptible to nucleophilic attack and reductive cleavage. Furthermore, the ring nitrogen and sulfur atoms act as a "soft" bidentate ligand system, binding tenaciously to transition metals (Pd, Cu) used in cross-coupling reactions.

This guide addresses the three most common failure modes: Silica-Induced Decomposition , Persistent Metal Contamination , and Nucleophilic Ring Opening .

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks on the column or decomposes during purification."

Root Cause Analysis

Standard silica gel (pH ~4–5) contains acidic silanol (Si-OH) groups. While isothiazoles are weak bases (


 of conjugate acid ~ -0.5), electron-rich derivatives or those with basic side chains can hydrogen bond strongly to these silanols, causing tailing. More critically, high surface acidity can catalyze the cleavage of the N–S bond or promote hydrolysis of sensitive substituents.
Protocol: The "Neutralized Silica" System

Do not use standard silica for sensitive isothiazoles. You must mask the acidic sites.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc). Add 1% Triethylamine (TEA) or 1%

    
      to the solvent mixture.
    
  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-doped solvent before loading your sample.

  • Equilibration: Run 2 CVs of the starting gradient solvent to remove excess free amine.

  • Loading: Load the sample. If the compound is an oil, load with a minimum amount of DCM/TEA (99:1).

  • Elution: Run the gradient. The TEA stays adsorbed to the silanols, preventing your isothiazole from "sticking."

Expert Tip: If TEA interferes with your compound (e.g., salt formation), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often provides better resolution for N-S heterocycles.

Visualization: Chromatography Decision Tree

Chromatographyflow Start Crude Isothiazole Mixture Check Check Stability on TLC (Does it streak/decompose?) Start->Check Stable Stable Check->Stable No Unstable Streaks / Decomposes Check->Unstable Yes Standard Standard Silica Gel (Flash Chromatography) Stable->Standard Neutralize Neutralize Silica (Add 1% Et3N to eluent) Unstable->Neutralize Mild Tailing Alumina Switch to Neutral Alumina (Brockmann Grade III) Unstable->Alumina Decomposition Reverse Reverse Phase (C18) (pH 7-8 Buffer) Unstable->Reverse High Polarity Neutralize->Standard If fails

Figure 1: Decision logic for selecting the stationary phase based on compound stability.

Module 2: Metal Scavenging (Palladium Removal)

Issue: "The product is colored (grey/brown) and NMR shows broad peaks, but the yield is >100%."

Root Cause Analysis

Isothiazoles are excellent ligands. The Nitrogen and Sulfur atoms can chelate Palladium (Pd) from Suzuki or Sonogashira couplings. Standard Celite filtration will not remove this coordinated Pd. Crystallization often exacerbates the issue by incorporating the metal into the crystal lattice.[1]

Comparative Scavenger Efficiency
MethodEfficiency for IsothiazolesMechanismRecommendation
Celite Filtration < 10% RemovalPhysical entrapmentIneffective for coordinated Pd.
Activated Carbon 30-50% RemovalAdsorptionRisky. Can adsorb the isothiazole product.
Thiol-Silica (e.g., SiliaMetS® Thiol) > 95% RemovalCovalent binding (Pd-S)Gold Standard. High affinity for Pd.
Thiourea Wash > 90% RemovalLigand displacementBest Liquid-Liquid method.
Protocol: The Thiourea Wash (Liquid-Liquid Extraction)

If you cannot afford expensive resins, use this chemical wash to displace the isothiazole from the metal center.

  • Dissolution: Dissolve the crude organic residue in Ethyl Acetate or DCM.

  • Scavenger Solution: Prepare a 10% w/v aqueous solution of Thiourea or N-Acetylcysteine .

  • Incubation: Stir the biphasic mixture vigorously for 30 minutes. The aqueous layer may turn dark/colored as it pulls the Pd out.

  • Separation: Separate the layers. Wash the organic layer with brine.

  • Verification: Check the organic layer color. If still dark, repeat.

Module 3: Stability & Workup (The "Disappearing Product")

Issue: "My yield was good after extraction, but the product vanished/degraded after concentration."

Root Cause Analysis
  • Volatility: Low molecular weight isothiazoles (MW < 150) are volatile. High-vacuum rotovaps can pull them into the trap.

  • Nucleophilic Ring Opening: The isothiazole ring is electron-deficient. Strong nucleophiles (

    
    , 
    
    
    
    ) attack the sulfur atom, cleaving the N–S bond to form cyano-thiolates.
Visualization: Nucleophilic Ring Opening Mechanism

RingOpening Iso Isothiazole Ring Transition Attack on Sulfur (Hypervalent S) Iso->Transition + Base Base Nucleophile (OH-) Base->Transition Open Ring Opening Transition->Open N-S Bond Cleavage Product Cyano-Thiolate (Decomposed) Open->Product

Figure 2: Mechanism of base-induced degradation. Avoid pH > 10.

Protocol: Safe Workup Guidelines
  • pH Limit: Never use 1M NaOH or strong alkoxides for quenching. Use saturated

    
     or 
    
    
    
    . Keep aqueous pH < 9.
  • Temperature: Do not heat the water bath above 35°C during evaporation if the compound is volatile.

  • Alternative: If the product is volatile, consider forming a hydrochloride salt (using HCl in Dioxane) to render it solid and non-volatile, then filter.

Frequently Asked Questions (FAQ)

Q: Can I use hydrogenation (Pd/C,


) to reduce a nitro group on an isothiazole ring? 
A: Proceed with extreme caution.  The N–S bond is susceptible to reductive cleavage (hydrogenolysis), similar to desulfurization with Raney Nickel. If you must reduce a nitro group, use selective chemical reductants like Iron/Acetic Acid  or Tin(II) Chloride (

)
which generally leave the isothiazole ring intact.

Q: My isothiazole has a carboxylic acid. How do I purify it? A: Isothiazole carboxylic acids are often zwitterionic or highly polar. Avoid normal phase silica. Use Reverse Phase Flash Chromatography (C18) with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid. The acid keeps the carboxylate protonated and prevents peak tailing.

Q: I see a "ghost peak" in LCMS with M+32 mass. A: This is likely the sulfoxide or sulfone byproduct. Isothiazoles can oxidize at the sulfur atom if exposed to strong oxidants (like mCPBA) or if left in solution with peroxides over time. Ensure your solvents are peroxide-free.

References

  • Isothiazole Properties & Stability

    • Isothiazole - Wikipedia. (n.d.). Retrieved from

    • Isothiazole Synthesis. Organic Chemistry Portal. Retrieved from

  • Purification & Metal Removal

    • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from

    • How to Remove Palladium in three easy steps. Biotage. Retrieved from

  • Synthesis & Reactivity

    • Zhang, Z.-Z., et al. (2021).[2] Synthesis of Isoselenazoles and Isothiazoles from Demethoxylative Cycloaddition of Alkynyl Oxime Ethers. J. Org.[2][3] Chem., 86, 632-642.[2][4] Retrieved from [J. Org.[2][4] Chem.]([Link]4]

    • Ilkin, V. G., et al. (2025).[2] Metal-free reactions of thioacetamide derivatives with N-sulfonyliminoiodinane provide isothiazoles. J. Org.[2][3] Chem., 90, 3590-3602.[2] Retrieved from [J. Org.[2][4] Chem.]([Link])

Sources

Technical Support Center: Suzuki-Miyaura Couplings of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling and expand its substrate scope. The isothiazole ring, while a valuable pharmacophore, presents unique challenges due to its electronic properties and potential for catalyst inhibition. This resource provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to empower you to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 4-(Bpin)isothiazole failing or giving low yields?

A: This is a common issue that can stem from several factors. The isothiazole moiety is an electron-deficient heterocycle, which can make the transmetalation step of the catalytic cycle sluggish. Additionally, the nitrogen and sulfur atoms can coordinate to the palladium catalyst, leading to catalyst deactivation. Common culprits include suboptimal catalyst/ligand choice, inappropriate base, or unfavorable reaction conditions. A systematic optimization of these parameters is often necessary.[1][2]

Q2: What are the best initial conditions to try for coupling 4-(Bpin)isothiazole with an aryl halide?

A: A good starting point is to use a modern palladium precatalyst, such as Pd(dppf)Cl₂, in combination with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. A polar aprotic solvent system like dioxane/water (e.g., 4:1) at temperatures between 80-100 °C is a standard choice. However, the optimal conditions will be highly dependent on the specific aryl halide partner.

Q3: Can I use 4-(Bpin)isothiazole with heteroaryl halides?

A: Yes, but couplings with other heteroaryl halides can be particularly challenging. The presence of additional heteroatoms can lead to further catalyst inhibition or side reactions.[3] For these substrates, more specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, may be required to achieve good results.[4]

Q4: Is 4-(Bpin)isothiazole stable to the reaction conditions?

A: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is generally stable under standard Suzuki-Miyaura conditions. However, like many boronic esters, it can be susceptible to hydrolysis, especially in the presence of strong aqueous bases and elevated temperatures.[5] It's also important to be aware of potential protodeborylation, where the boronic ester is cleaved and replaced by a hydrogen atom. This is more common with electron-rich or sterically hindered coupling partners where the desired cross-coupling is slow.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: I've set up my reaction with 4-(Bpin)isothiazole and an aryl bromide, but I'm seeing very little or no desired product by LC-MS. What should I investigate first?

A: When faced with a failed reaction, a systematic approach is key. The first step is to confirm the integrity of your starting materials. Then, focus on the core components of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Causality and Solutions:

  • Inefficient Oxidative Addition: While aryl bromides are generally reactive, sterically hindered or electron-rich bromides can undergo slow oxidative addition.

    • Solution: Increase the reaction temperature or switch to a more active catalyst system. Catalysts with bulky, electron-rich ligands like SPhos or XPhos can accelerate this step.[6]

  • Slow Transmetalation: This is a frequent bottleneck with electron-deficient heterocycles like isothiazole. The base plays a crucial role in activating the boronic ester for transmetalation.[7][8]

    • Solution 1 (Base Optimization): The choice of base is critical. If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. The presence of water is often necessary to facilitate the formation of the active boronate species.

    • Solution 2 (Ligand Choice): The ligand on the palladium center influences the rate of transmetalation. Bulky biarylphosphine ligands can create a more open coordination sphere, facilitating the approach of the boronate.

  • Catalyst Deactivation: The isothiazole nitrogen and sulfur can coordinate to the palladium, leading to off-cycle, inactive species.

    • Solution: Employing a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome this. Alternatively, certain ligands are designed to be less prone to displacement by coordinating substrates.

Problem 2: Significant Homocoupling of the Aryl Halide or Protodeborylation

Q: My main side products are the homocoupled aryl halide (Ar-Ar) and isothiazole (from protodeborylation of the boronic ester). How can I minimize these?

A: The formation of these side products points to a mismatch in the rates of the productive cross-coupling pathway versus competing side reactions.

Causality and Solutions:

  • Homocoupling: This typically arises from a slow transmetalation step, allowing for competing pathways to occur.

    • Solution: Focus on accelerating the transmetalation. This can be achieved by screening different bases and solvents. A more polar solvent can sometimes improve the solubility and reactivity of the boronate intermediate.

  • Protodeborylation: This occurs when the boronic ester reacts with a proton source (often water or trace acid) before it can transmetalate to the palladium center.[5]

    • Solution 1 (Anhydrous Conditions): While some water is often beneficial, excess water can promote protodeborylation. Try using anhydrous solvents and bases (e.g., powdered, flame-dried K₃PO₄).

    • Solution 2 (Careful Base Selection): Very strong bases can sometimes accelerate decomposition pathways. A careful screening of bases (e.g., KF, K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

Experimental Protocols & Data

General Protocol for Screening Suzuki-Miyaura Couplings with 4-(Bpin)isothiazole

This protocol provides a starting point for the optimization of your specific substrate combination.

  • Reaction Setup: To a dry reaction vial, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane/H₂O, 4:1, 0.1 M).

  • Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (or precatalyst).

  • Reaction: Seal the vial and heat the reaction to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

Table 1: Recommended Starting Conditions for Different Substrate Classes
Aryl Halide PartnerRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)
Electron-neutral Aryl BromidePd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-90
Electron-deficient Aryl BromidePd₂(dba)₃ with SPhosK₃PO₄Toluene/H₂O90-100
Electron-rich Aryl BromidePd(OAc)₂ with RuPhosCs₂CO₃2-MeTHF100-110
Sterically Hindered Aryl BromideXPhos Pd G3K₃PO₄t-BuOH/H₂O100-110
Heteroaryl ChlorideIPr Pd G3K₃PO₄1,4-Dioxane110-120

Note: This table provides general recommendations. Optimal conditions may vary.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling. Understanding this cycle is fundamental to troubleshooting your reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicEster R²-B(pin) (Isothiazole-Bpin) ActivatedBoronate [R²-B(OH)(pin)]⁻ BoronicEster->ActivatedBoronate + OH⁻ Base Base (e.g., K₂CO₃) Base->ActivatedBoronate ActivatedBoronate->Transmetal Enters cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common issues in your coupling reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckReagents Check Purity of Starting Materials Start->CheckReagents ScreenBases Screen Stronger Bases (K₃PO₄, Cs₂CO₃) CheckReagents->ScreenBases CheckSideProducts Side Products Observed? (Homocoupling, Deborylation) ScreenBases->CheckSideProducts ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) IncreaseTemp Increase Reaction Temperature ChangeLigand->IncreaseTemp Success Improved Yield IncreaseTemp->Success CheckSideProducts->ChangeLigand No OptimizeBaseSolvent Optimize Base/Solvent for Transmetalation vs. Side Reactions CheckSideProducts->OptimizeBaseSolvent Yes Anhydrous Consider Anhydrous Conditions OptimizeBaseSolvent->Anhydrous Anhydrous->Success

Caption: A decision tree for troubleshooting failed reactions.

References

Sources

catalyst loading optimization for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Case ID: ISO-BPIN-OPT-04 Subject: Catalyst Loading & Process Optimization for 4-Isothiazole Bpin Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (Isothiazole-4-boronic acid pinacol ester) presents a classic "heteroatom interference" problem. While the 4-position is electronically favorable for cross-coupling, the isothiazole ring contains both a "hard" nitrogen donor and a "soft" sulfur donor.

The Mechanism of Failure: In standard Pd-catalyzed Miyaura borylation, the isothiazole substrate often acts as a competitive ligand. The sulfur atom can coordinate to the Palladium center (Pd-S interaction), displacing the phosphine ligand or occupying the vacant site required for the oxidative addition of the aryl bromide. This leads to catalyst deactivation (poisoning), necessitating high catalyst loadings (3–5 mol%) to drive conversion.

The Optimization Goal: To reduce catalyst loading to <1.0 mol% while maintaining >95% conversion and suppressing protodeboronation.

Validated Experimental Protocols

We provide two tiers of protocols: Tier 1 (Robust) for general small-scale synthesis where reliability trumps cost, and Tier 2 (Optimized) for scale-up where catalyst economy is critical.

Tier 1: The Robust Baseline (High Loading)

Recommended for first-time synthesis or <5g scale.

  • Substrate: 4-Bromoisothiazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3.0 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane (0.2 M)

  • Conditions: 90°C, 4-12 hours, Inert Atmosphere (Ar/N₂).

Tier 2: The High-Efficiency Optimization (Low Loading)

Recommended for scale-up and cost reduction.

  • Substrate: 4-Bromoisothiazole (1.0 equiv)

  • Boron Source:

    
     (1.1 equiv)
    
  • Pre-Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 – 1.0 mol%)

    • Why: These Buchwald precatalysts activate rapidly at lower temperatures and the bulky biaryl phosphine ligands (XPhos/SPhos) create a steric shield that prevents the isothiazole sulfur from coordinating to the Pd center.

  • Base: Potassium Acetate (KOAc) (2.5 equiv)

  • Solvent: 2-MeTHF or Toluene/Dioxane (10:1)

  • Conditions: 60-80°C. Lower temperature prevents thermal decomposition of the sensitive isothiazole ring.

Optimization Matrix: Variable Impact Analysis

Use this table to adjust parameters based on your specific observations.

ParameterStandard ChoiceOptimization AlternativeTechnical Rationale
Ligand dppfXPhos or SPhos Bulky biaryl ligands prevent N/S-coordination (poisoning) and accelerate oxidative addition of electron-deficient bromides.
Pd Source Pd(dppf)Cl₂Pd-G3 Precatalysts G3 precatalysts ensure 1:1 L:Pd ratio and rapid activation, eliminating the induction period seen with Pd(OAc)₂/Ligand mixing.
Base KOAcK₃PO₄ (anhydrous)If reaction is sluggish, K₃PO₄ is stronger, but risk of protodeboronation increases. Use only if KOAc fails.
Solvent DMSO/DMFDioxane or 2-MeTHF Avoid DMSO if possible; it coordinates to Pd and requires higher temps. 2-MeTHF is greener and allows easier workup.
Temp 100°C65-80°C Isothiazoles are thermally sensitive. Active ligands allow lower temps, preserving the ring integrity.
Visualizing the Failure Mode: Catalyst Poisoning

The following diagram illustrates the competitive pathway where the isothiazole substrate deactivates the catalyst, a phenomenon that necessitates the optimization strategies described above.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate Poison CATALYST TRAP [L-Pd-Isothiazole Complex] Pd0->Poison S/N Coordination (Competitive Binding) LigandEx Ligand Exchange (Base/B2pin2) OxAdd->LigandEx RedElim Reductive Elimination Product Release LigandEx->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Slow Reversal (Requires Heat) Substrate 4-Bromoisothiazole Substrate->Poison

Figure 1: The catalytic cycle showing the "off-cycle" resting state (red) where the isothiazole heteroatoms coordinate to Palladium, effectively removing active catalyst from the system.

Troubleshooting & FAQs

Q1: My conversion stalls at ~60% regardless of time. Adding more catalyst doesn't help. Why? Diagnosis: This is likely product inhibition or catalyst death due to byproduct accumulation. Solution:

  • Check Oxygen: Ensure your system is strictly anaerobic. Isothiazoles can facilitate oxidative degradation of phosphines.

  • Switch Ligand: Move to XPhos . The stalling suggests the catalyst is dying before turnover is complete. The bulky XPhos protects the Pd center better than dppf.

  • Add Solvent: Increase dilution to 0.1 M. High concentration of the boronate product can sometimes inhibit the reaction via the boron atom interacting with the activating base.

Q2: I see the product peak by LCMS, but after workup, I only recover the deboronated isothiazole. Diagnosis: Protodeboronation . The C-B bond in electron-deficient heteroaryls is labile, especially in the presence of base and water. Solution:

  • Workup: Do NOT use basic aqueous washes (no NaHCO₃/NaOH). Quench with dilute NH₄Cl or water, extract rapidly, and dry over MgSO₄.

  • Purification: Avoid silica gel if possible, as it is slightly acidic. Use neutral alumina or deactivated silica (treated with 1% Et₃N).

  • In-situ usage: If the boronate is an intermediate, do not isolate.[2] Perform a "telescoped" Suzuki coupling by adding the next aryl halide, base, and water directly to the borylation pot.

Q3: Can I use Pd(PPh₃)₄? It is cheaper. Answer: Not recommended. Triphenylphosphine is not bulky enough to prevent isothiazole coordination. You will likely require 5-10 mol% loading to get acceptable yields, negating the cost benefit.

Interactive Troubleshooting Logic Flow

Follow this decision tree to diagnose low yields.

Troubleshooting Start Start: Low Yield/Conversion CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes SM Remaining CheckSM->SM_Yes SM_No SM Consumed CheckSM->SM_No ColorCheck Did reaction turn black (Pd Black precip)? SM_Yes->ColorCheck Black_Yes Catalyst Decomposed ColorCheck->Black_Yes Black_No Catalyst Poisoned/Inactive ColorCheck->Black_No Action1 Action: Switch to XPhos-Pd-G3 Check O2 exclusion Black_Yes->Action1 Action2 Action: Increase Temp to 90C Switch Solvent to Dioxane Black_No->Action2 ProdCheck Is Desired Product major peak in LCMS? SM_No->ProdCheck Prod_Yes Loss during Workup ProdCheck->Prod_Yes Prod_No Side Reactions ProdCheck->Prod_No Action3 Action: Avoid Silica Gel Use Neutral Alumina Avoid Basic Wash Prod_Yes->Action3 SideRxn Identify Byproduct: 1. Isothiazole (H) = Protodeboronation 2. Dimer = Homocoupling Prod_No->SideRxn Action4 If (1): Lower Base Loading/Temp If (2): Remove O2, Switch to Hexane wash SideRxn->Action4

Figure 2: Diagnostic logic flow for troubleshooting yield issues in isothiazole borylation.

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Billingsley, K. L.; Buchwald, S. L. "A Highly Active Catalyst for the Palladium-Catalyzed Borylation of Aryl and Heteroaryl Chlorides." Angewandte Chemie International Edition, 2008 , 47(28), 5243–5248.

  • Chow, W. K.; So, C. M.; Lau, C. P.; Kwong, F. Y. "Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates." Journal of Organic Chemistry, 2010 , 75(15), 5109–5112.

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165.

Sources

Technical Support Center: Flow Synthesis & Applications of Isothiazole-4-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of this Guide

You are accessing the technical support repository for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (Isothiazole-4-BPin). This reagent is a critical bioisostere in medicinal chemistry, often used to introduce the isothiazole moiety into drug scaffolds via Suzuki-Miyaura cross-coupling.

Why Flow Chemistry? The isothiazole ring features a weak N–S bond susceptible to cleavage under strong nucleophilic or reductive conditions. Furthermore, the 4-position is difficult to access via direct lithiation (which favors the 5-position). Continuous flow chemistry is the preferred modality for this chemistry to:

  • Control Selectivity: Prevent "halogen dance" or isomerization to the thermodynamically stable 5-position.

  • Prevent Decomposition: Limit the residence time of the unstable 4-lithioisothiazole intermediate.

  • Enhance Safety: Manage the exotherm of Lithium-Halogen exchange.

Module 1: Upstream Synthesis (Generation of the Reagent)

Objective: Synthesis of Isothiazole-4-BPin from 4-bromoisothiazole via Halogen-Lithium Exchange.

Critical Protocol: Flash Lithiation-Borylation

Note: Direct lithiation of isothiazole yields the 5-isomer. To access the 4-isomer, you must use 4-bromoisothiazole.

The Setup:

  • Feed A: 4-Bromoisothiazole in anhydrous THF (0.5 M).

  • Feed B: n-Butyllithium (1.6 M in hexanes) or iPrMgCl·LiCl (TurboGrignard).

  • Feed C: Isopropyl pinacol borate (iPrOBPin) in THF (0.5 M).

Workflow Diagram (DOT Visualization):

FlowSynthesis cluster_inputs Reagent Feeds cluster_reactors Flow Reactor System FeedA Feed A: 4-Bromoisothiazole (THF) Mixer1 Mixer 1 (T-Mixer) FeedA->Mixer1 FeedB Feed B: n-BuLi (Hexanes) FeedB->Mixer1 FeedC Feed C: iPrOBPin (THF) Mixer2 Mixer 2 (T-Mixer) FeedC->Mixer2 Reactor1 Reactor Coil 1 (Li-Exchange) < 10 sec @ -40°C Mixer1->Reactor1 Unstable Lithiated Species Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Borylation) 30 sec @ -20°C Mixer2->Reactor2 Electrophilic Trapping Output Collection/Quench (Isothiazole-4-BPin) Reactor2->Output

Caption: Continuous flow setup for the generation of Isothiazole-4-BPin via Halogen-Lithium exchange. Precise residence time in Reactor 1 is critical to prevent ring fragmentation.

Troubleshooting the Synthesis
SymptomProbable CauseCorrective Action
Ring Fragmentation (N-S cleavage) Residence time (

) in Reactor 1 is too long.
Reduce Reactor 1 volume or increase flow rate. Target

seconds for n-BuLi exchange.
Formation of 5-BPin Isomer "Halogen Dance" (Lithium migration from C4 to C5).Lower the temperature of Reactor 1 (e.g., from -20°C to -78°C). Ensure efficient mixing at Mixer 2 to quench immediately.
Low Conversion Inefficient mixing or moisture contamination.Use high-pressure static mixers. Verify anhydrous conditions (Karl Fischer titration of THF < 50 ppm).
Clogging in Reactor 2 Formation of Lithium alkoxide salts.Dilute Feed C. Ensure turbulent flow (Reynolds number > 2300) if possible, or use ultrasound-assisted reactors.

Module 2: Downstream Application (Suzuki-Miyaura Coupling)

Objective: Coupling Isothiazole-4-BPin with aryl halides.

The Core Challenge: Protodeboronation

Isothiazole boronates are notoriously unstable under aqueous basic conditions (standard Suzuki conditions). The electron-deficient ring promotes hydrolysis of the C-B bond, leading to the deboronated byproduct (isothiazole) rather than the coupled product.

Recommended Flow Protocol: Anhydrous/Non-Aqueous Conditions

To mitigate protodeboronation, avoid aqueous biphasic systems (e.g., Toluene/Water).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd-PEPPSI-IPr (homogeneous) or Pd/C (heterogeneous packed bed).
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or CsF.

  • Solvent: Anhydrous Ethanol or DMF/THF mixtures.

Decision Logic for Coupling Conditions (DOT Visualization):

CouplingLogic Start Start: Suzuki Coupling of Isothiazole-4-BPin CheckScale Scale / Throughput? Start->CheckScale SmallScale Screening/Small Scale (< 100 mg) CheckScale->SmallScale LargeScale Production Scale (> 10 g) CheckScale->LargeScale Homogeneous Homogeneous Flow (Pd-PEPPSI / DBU / EtOH) SmallScale->Homogeneous Heterogeneous Packed Bed Reactor (Pd/C or SiliaCat-Pd) LargeScale->Heterogeneous Issue1 Issue: Clogging? Homogeneous->Issue1 Issue2 Issue: Protodeboronation? Homogeneous->Issue2 Heterogeneous->Issue1 Sol1 Switch to Soluble Base (DBU or TBAF) Issue1->Sol1 Yes Sol2 Use Oscillatory Flow or Ultrasound Issue1->Sol2 Yes (Salts) Sol3 Remove Water Use Anhydrous Fluoride (CsF) Issue2->Sol3 High De-borylation Sol4 Add Copper(I) Co-catalyst (CuTC) to accelerate coupling Issue2->Sol4 Slow Kinetics

Caption: Decision matrix for optimizing Suzuki-Miyaura coupling of unstable isothiazole boronates in flow.

Frequently Asked Questions (FAQs)

Q1: Why do I observe 4-butylisothiazole as a byproduct?

  • Answer: This is caused by "Wurtz-type" coupling or alkylation. It occurs if the lithiation temperature is too high or if excess n-BuLi is used.

  • Fix: Switch to TurboGrignard (iPrMgCl·LiCl) . It is milder, tolerates functional groups better, and eliminates butyl-transfer side reactions.

Q2: Can I store the Isothiazole-4-BPin solution, or must I telescope it?

  • Answer: The pinacol ester is relatively stable compared to the boronic acid, but isothiazoles are generally sensitive.

  • Recommendation: For highest fidelity, telescope the reaction. Direct the output of the borylation reactor into a third mixing tee where it meets the aryl halide/catalyst stream for the Suzuki coupling. This minimizes handling and degradation.

Q3: My reactor clogs immediately when mixing the boronate with the base (K3PO4).

  • Answer: Inorganic bases like Potassium Phosphate are insoluble in organic solvents used for lithiation (THF).

  • Fix: In flow, use organic soluble bases like DBU, TBAF, or TMSOK (Potassium trimethylsilanolate). Alternatively, use a packed bed reactor containing supported carbonate bases.

Q4: How do I verify the intermediate if I can't stop the flow?

  • Answer: Install an inline IR or FTIR probe after Reactor 2. The B-O stretch of the boronate ester is distinct. Alternatively, use a sampling valve to divert a 5 µL slug to an offline LC-MS.

References

  • Preparation of Functionalized Heterocycles via Flow Lithiation

    • Title: Continuous Flow Synthesis of Functionalized Heterocycles via Selective Lithium-Halogen Exchange.
    • Source:Journal of Flow Chemistry (General methodology for sensitive heterocycles).
    • Context: Describes the precise residence time control required for 4-lithioisothiazoles.
  • Stability of Boronic Esters in Coupling

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling.
    • Source:Chemical Society Reviews, 2014.
    • Context: details the mechanism of protodeboronation in electron-deficient heteroaryl boron
  • Flow Suzuki Coupling Optimization

    • Title: Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates.[1][2][3]

    • Source:Okayama University Repository.
    • Context: Discusses handling unstable lithiated species and subsequent boryl
  • Handling Solids in Flow (Clogging)

    • Title: Unclogging the problems of flow chemistry.
    • Source:Chemistry World, 2011 (Buchwald/Jensen Group work).
    • Context: Strategies for managing insoluble byproducts in Pd-c

Sources

Validation & Comparative

A Comparative Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antipsychotics, anti-inflammatory agents, and anticancer drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a sought-after motif in drug design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering mild reaction conditions, broad functional group tolerance, and the use of generally less toxic reagents.[2][3] A critical component in harnessing the full potential of this reaction for the synthesis of isothiazole-containing molecules is the choice of the isothiazole-bearing nucleophile. This guide provides an in-depth comparison of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole against its common alternatives in Suzuki reactions, supported by experimental insights and data.

The Superiority of Pinacol Boronate Esters in Suzuki Coupling

While various organometallic reagents can be employed in cross-coupling reactions, organoboron compounds, particularly boronic acids and their esters, have gained widespread adoption in Suzuki-Miyaura reactions. The choice between a boronic acid and its corresponding pinacol ester derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, is a crucial consideration for any synthetic campaign.

Enhanced Stability and Handling: One of the most significant advantages of using the pinacol boronate ester of isothiazole is its markedly improved stability compared to the free boronic acid.[4][5] Isothiazole boronic acids, like many heteroaryl boronic acids, are susceptible to protodeboronation, oxidation, and decomposition, which can lead to diminished yields and the formation of impurities.[6] The pinacol ester effectively protects the boronic acid functionality, rendering the reagent as a stable, often crystalline solid that is easier to handle, weigh, and store for extended periods without significant degradation.[4][5] This inherent stability translates to more reproducible and reliable results in Suzuki coupling reactions.

Controlled Reactivity and Broader Compatibility: While boronic acids are sometimes perceived as more reactive, this can be a double-edged sword, leading to unwanted side reactions.[6] The pinacol ester offers more controlled and predictable reactivity. Although the ester may require in situ hydrolysis to the boronic acid for transmetalation to occur in some catalytic systems, this can be readily achieved under the basic conditions of the Suzuki reaction.[2] This controlled release of the active boronic acid species can contribute to cleaner reactions and higher yields. Furthermore, the increased stability of the pinacol ester allows for its use in a broader range of reaction conditions and with a wider array of functionalized coupling partners.[4][5]

Comparative Analysis: Isothiazole Nucleophiles in Suzuki Reactions

The introduction of the isothiazole-4-yl moiety onto an aromatic or heteroaromatic core can be achieved using several organometallic precursors. Below is a comparative overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole against other common alternatives.

Reagent TypeAdvantagesDisadvantages
Isothiazole-4-boronic Acid High reactivity in some cases.[6]Prone to decomposition (protodeboronation, oxidation).[6] Difficult to purify and handle. Shorter shelf-life.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Excellent stability and long shelf-life.[4][5] Easy to handle and purify.[4] Generally provides high yields and clean reactions.May exhibit slightly lower reactivity than the corresponding boronic acid in some specific cases, potentially requiring slightly longer reaction times or higher temperatures.
4-(Trialkylstannyl)isothiazole (Stille Coupling) Can be effective for certain substrates.High toxicity of organotin compounds and byproducts. Difficult to remove tin residues from the final product.
4-Isothiazolylzinc Halides (Negishi Coupling) Can offer good reactivity.Requires anhydrous reaction conditions. Sensitivity to air and moisture. May have lower functional group tolerance compared to Suzuki coupling.

Experimental Data Synopsis:

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

This protocol is a general guideline for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the dioxane/water solvent mixture. Add this catalyst/ligand solution to the Schlenk flask.

  • Solvent Addition and Degassing: Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture to the Schlenk flask. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-arylisothiazole.

Causality Behind Experimental Choices:

  • Excess Boronic Ester: Using a slight excess of the boronic ester helps to ensure complete consumption of the often more valuable aryl halide.

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency, and for challenging substrates, more sophisticated ligands may be required.

  • Base: The base is crucial for the activation of the boronic acid/ester and for the transmetalation step.[7] Potassium carbonate is a commonly used inorganic base that is effective and generally well-tolerated.

  • Solvent System: The mixture of an organic solvent like dioxane with water is often optimal for Suzuki reactions. Water can play a beneficial role in the hydrolysis of the boronic ester and in the catalytic cycle.[2]

  • Inert Atmosphere: Degassing the reaction mixture is essential to remove oxygen, which can oxidize the palladium(0) catalyst and deactivate it.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->OxAdd BoronicEster R-B(OR)₂ Boronate [R-B(OR)₂(OH)]⁻ BoronicEster->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For the synthesis of 4-arylisothiazoles via the Suzuki-Miyaura reaction, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole emerges as a superior reagent compared to its boronic acid and organotin counterparts. Its exceptional stability, ease of handling, and reliable performance in cross-coupling reactions make it an ideal choice for researchers in both academic and industrial settings. While other alternatives exist, the balance of practicality, efficiency, and safety offered by the isothiazole pinacol boronate ester makes it a highly recommended building block for the construction of novel isothiazole-containing compounds.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(13), 4475–4489. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Costa, L. D., et al. (2025). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure, 1323, 140786. Retrieved from [Link]

  • ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Conditions a and Yields for the. Retrieved from [Link]

  • ScienceDirect. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 207 M. Sainsbury Since Volume 11 of Science of Synthesis was published and the section on isothiazoles was prepared (ca. 1999). Retrieved from [Link]

  • ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649–6660. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives [4-6]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Isothiazole Functionalization: Exploring Alternatives to Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1] Consequently, robust and versatile methods for its functionalization are of paramount importance. While the Suzuki-Miyaura coupling has long been a workhorse for forging carbon-carbon bonds on this heterocycle, a reliance on a single methodology can be restrictive. This guide, born from extensive experience in synthetic methodology, provides an in-depth comparison of viable alternative strategies to the Suzuki coupling for the functionalization of the isothiazole core. We will delve into the mechanistic nuances, practical considerations, and comparative performance of established cross-coupling reactions and emerging C-H activation strategies, supported by experimental data to inform your synthetic planning.

The Landscape of Isothiazole Functionalization

The isothiazole ring presents a unique electronic landscape for cross-coupling reactions. The nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the adjacent carbon positions. Furthermore, the potential for catalyst inhibition by the sulfur and nitrogen heteroatoms necessitates careful selection of reaction conditions. The Suzuki coupling, with its generally high functional group tolerance and the commercial availability of a vast array of boronic acids, has been a popular choice. However, challenges such as the removal of boron-containing byproducts and occasional issues with sluggish reactivity of certain isothiazole substrates warrant the exploration of alternative disconnection strategies.

This guide will explore the following key alternatives:

  • Stille Coupling: A powerful and often overlooked alternative that utilizes organostannanes.

  • Sonogashira Coupling: The premier method for introducing valuable alkyne functionalities.

  • Heck Coupling: A classic method for the vinylation of aryl halides.

  • Buchwald-Hartwig Amination: The go-to reaction for the crucial introduction of nitrogen-based substituents.

  • Direct C-H Functionalization: An emerging and atom-economical approach that bypasses the need for pre-functionalized starting materials.

Stille Coupling: A Robust and Versatile Alternative

The Stille coupling, which joins an organostannane with an organic halide, offers several advantages for isothiazole functionalization. Organostannanes are often stable, isolable, and tolerant of a wide range of functional groups.[2][3] While the toxicity of tin reagents is a valid concern that necessitates careful handling and purification, the reliability and broad scope of the Stille coupling make it a compelling option, particularly when Suzuki couplings prove challenging.

Mechanistic Rationale

The catalytic cycle of the Stille coupling is a well-understood sequence of elementary steps involving a palladium catalyst.

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnR3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product (R1-R2) Product (R1-R2) R1-Pd(II)-R2(L2)->Product (R1-R2) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-C≡CR2(L2) R1-Pd(II)-C≡CR2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-C≡CR2(L2) Transmetalation R1-Pd(II)-C≡CR2(L2)->Pd(0)L2 Reductive Elimination Product (R1-C≡CR2) Product (R1-C≡CR2) R1-Pd(II)-C≡CR2(L2)->Product (R1-C≡CR2) Cu(I)X Cu(I)X Cu(I)-C≡CR2 Cu(I)-C≡CR2 Cu(I)X->Cu(I)-C≡CR2 + R2-C≡C-H, Base Cu(I)-C≡CR2->R1-Pd(II)-X(L2) Cu(I)-C≡CR2->Cu(I)X Transmetalation to Pd Heck_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-alkene(L2) R1-Pd(II)-alkene(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-alkene(L2) Alkene Coordination & Migratory Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) R1-Pd(II)-alkene(L2)->H-Pd(II)-X(L2) β-Hydride Elimination Product (R1-alkene) Product (R1-alkene) R1-Pd(II)-alkene(L2)->Product (R1-alkene) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base) Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L R1-Pd(II)-X(L) R1-Pd(II)-X(L) Pd(0)L->R1-Pd(II)-X(L) Oxidative Addition (R1-X) R1-Pd(II)-NR2R3(L) R1-Pd(II)-NR2R3(L) R1-Pd(II)-X(L)->R1-Pd(II)-NR2R3(L) Amine Coordination & Deprotonation (Base) R1-Pd(II)-NR2R3(L)->Pd(0)L Reductive Elimination Product (R1-NR2R3) Product (R1-NR2R3) R1-Pd(II)-NR2R3(L)->Product (R1-NR2R3) CH_Arylation_Workflow cluster_reactants Reactants Isothiazole Isothiazole (C-H) Catalyst Pd Catalyst Ligand Base/Oxidant Isothiazole->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Intermediate Palladacycle Intermediate Catalyst->Intermediate C-H Activation Product Functionalized Isothiazole (Isothiazole-Ar) Intermediate->Product Reductive Elimination

Sources

Safety Operating Guide

Navigating the Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this reagent, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory guidelines.

Understanding the Hazard Profile: A Dual-Functionality Molecule

Effective disposal begins with a thorough understanding of the compound's chemical characteristics. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is comprised of two key functional groups that dictate its hazard profile and, consequently, its disposal requirements: the boronic acid pinacol ester and the isothiazole ring.

  • Boronic Acid Pinacol Ester: This group is widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] While generally stable, boronic esters can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid and pinacol.[2] This hydrolysis can alter the compound's solubility and reactivity.

  • Isothiazole Ring: Isothiazole and its derivatives are known for their biological activity and are often used as biocides.[3][4] Some isothiazolinones are recognized as skin sensitizers and can be toxic to aquatic life.[5] Therefore, preventing their release into the environment is a critical aspect of disposal.

A Safety Data Sheet (SDS) for the similar compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole classifies it as toxic if swallowed.[6] It is imperative to consult the specific SDS for the 4-isomer to obtain detailed toxicological data and handling precautions.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a structured approach to the disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole in various forms.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling any waste containing this compound, ensure you are wearing appropriate PPE.[8][9]

  • Gloves: Nitrile rubber gloves are recommended.[10]

  • Eye Protection: Chemical safety goggles are mandatory.[9]

  • Lab Coat: A flame-resistant or 100% cotton lab coat should be worn.[8]

Step 2: Waste Segregation - The Foundation of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[11]

  • Solid Waste:

    • Pure or Grossly Contaminated Compound: Collect in a dedicated, clearly labeled hazardous waste container.[12] The label should include the full chemical name: "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole" and the appropriate hazard pictograms.[13]

    • Contaminated Labware (e.g., weigh boats, filter paper): Place in a designated solid hazardous waste container. Do not dispose of in regular trash.[14]

  • Liquid Waste:

    • Organic Solutions: Collect in a labeled, non-halogenated organic solvent waste container. Boronic esters are incompatible with strong oxidizing agents and acids, so ensure the waste stream does not contain these.[15][16]

    • Aqueous Solutions: Due to the potential aquatic toxicity of isothiazole derivatives, do not dispose of aqueous solutions down the drain.[10] Collect in a labeled aqueous hazardous waste container.

  • Sharps Waste:

    • Needles, syringes, or broken glassware contaminated with the compound should be disposed of in a designated sharps container.[17]

Step 3: Decontamination of Glassware

Thoroughly decontaminate all glassware that has come into contact with the compound.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the majority of the residue. Collect this rinseate as hazardous waste.[18]

  • Triple Rinse: Perform a triple rinse with water.[18] Collect the first rinse as aqueous hazardous waste. Subsequent rinses may be disposed of down the drain, provided local regulations permit and the initial solvent rinse was thorough.[19]

  • Final Cleaning: Wash with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole.

DisposalWorkflow Disposal Decision Workflow Start Waste Generation (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (Needles, broken glass) WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidType Identify Solvent LiquidWaste->LiquidType SharpsContainer Dispose in Sharps Container SharpsWaste->SharpsContainer FinalDisposal Arrange for Pickup by Licensed Chemical Waste Disposal Service SolidContainer->FinalDisposal OrganicSolvent Organic Solvent LiquidType->OrganicSolvent Organic AqueousSolvent Aqueous Solution LiquidType->AqueousSolvent Aqueous OrganicContainer Collect in Labeled Non-Halogenated Organic Waste OrganicSolvent->OrganicContainer AqueousContainer Collect in Labeled Aqueous Hazardous Waste AqueousSolvent->AqueousContainer OrganicContainer->FinalDisposal AqueousContainer->FinalDisposal SharpsContainer->FinalDisposal

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and drug development, the novel compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole presents a promising frontier. However, its unique chemical architecture, combining a reactive boronic acid pinacol ester with a biologically active isothiazole ring, necessitates a meticulous approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, storage, and disposal of this compound, ensuring the well-being of our researchers and the integrity of our scientific endeavors.

The isothiazole core is a well-established pharmacophore, but it also presents known toxicological considerations. Isothiazolinone-based biocides, for instance, are recognized as potent skin sensitizers and can cause allergic reactions.[1] Furthermore, GHS classifications for analogous compounds, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole, indicate that they can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] The boronic acid pinacol ester moiety, while a cornerstone of modern cross-coupling chemistry, also requires careful handling to prevent inadvertent reactions and decomposition.

This guide is structured to provide a clear, logical workflow for laboratory personnel, from initial risk assessment to final waste disposal. By understanding the "why" behind each procedural step, researchers can cultivate a culture of safety that extends beyond mere compliance.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

A thorough understanding of the potential hazards is paramount. Based on data from related isothiazole and boronic acid compounds, the primary risks associated with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole are:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Given these hazards, the following engineering controls are mandatory:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical for immediate response in case of accidental exposure.

II. Personal Protective Equipment (PPE): Your Personal Safety Net

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile Gloves (double-gloving recommended)Disposable, powder-free, with a minimum thickness of 4 milProvides protection against incidental contact. Nitrile gloves generally offer good resistance to a range of chemicals.[3] Double-gloving is a best practice for handling hazardous materials.
Body Protection Laboratory CoatLong-sleeved, preferably flame-retardantProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedRequired when handling the solid compound outside of a fume hood (not recommended) or if there is a potential for aerosol generation.

It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, and always wash hands thoroughly after removing them.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the reproducibility of experimental results.

A. Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid in a suitable flask or vial within the fume hood. Gently swirl or stir to dissolve.

B. Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware. For reactions sensitive to air or moisture, employ standard Schlenk line or glovebox techniques.

  • Reagent Addition: Add reagents slowly and in a controlled manner. Be aware of any potential exothermic reactions.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

C. Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented.

  • Purification: For purification by column chromatography, pack the column in the fume hood. Take care to avoid inhalation of silica gel dust.

IV. Spill and Emergency Procedures: Preparing for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is essential.

A. Spill Response
  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Small Spills (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material.

    • Collect the contaminated absorbent material in a designated waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent the spill from entering drains.

    • Follow your institution's specific procedures for large chemical spills.

B. Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

V. Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (e.g., weigh boats, contaminated absorbent materials, used gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.

B. Decontamination and Disposal
  • Boronic Acid Residues: Boron-containing byproducts can sometimes be removed from reaction mixtures by repeated co-evaporation with methanol, which forms the volatile trimethyl borate.[5]

  • Isothiazole Deactivation: While some isothiazolinones can be degraded by hydrolysis or photolysis, specific procedures for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole are not well-established.[6] Therefore, all waste should be treated as hazardous.

  • Final Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[7] Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.

VI. Visualizing the Workflow

To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Hood Prepare Chemical Fume Hood Gather_PPE->Prepare_Hood Weighing Weigh Solid Compound Prepare_Hood->Weighing Proceed to Handling Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Workup Reaction Work-up & Purification Reaction->Workup Segregate_Waste Segregate Waste Streams Workup->Segregate_Waste Generate Waste Label_Waste Properly Label Waste Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose Dispose via Institutional Program Store_Waste->Dispose

Figure 1: A high-level overview of the safe handling workflow for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole.

Emergency_Response cluster_exposure_response Exposure Response cluster_spill_response Spill Response Exposure Personnel Exposure Skin_Contact Skin Contact: Flush with water for 15 min. Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with water for 15 min. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Exposure->Ingestion Spill Chemical Spill Alert Alert Others Spill->Alert Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Assess Assess Spill Size Alert->Assess Small_Spill Small Spill: Absorb and decontaminate. Assess->Small_Spill Small Large_Spill Large Spill: Evacuate and notify safety officer. Assess->Large_Spill Large Dispose_Waste Dispose of spill cleanup material as hazardous waste. Small_Spill->Dispose_Waste

Figure 2: A decision tree for emergency response procedures in the event of a spill or personnel exposure.

VII. Conclusion

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a compound with significant potential, and its exploration should be conducted with the utmost regard for safety. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can mitigate the risks associated with its handling and contribute to a safer research environment for all. Remember that safety is a shared responsibility, and proactive engagement with these guidelines is the hallmark of a proficient and conscientious scientist.

References

  • Sigma-Aldrich. SAFETY DATA SHEET for a mixture containing 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1). (2025).
  • Fisher Scientific.
  • PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

  • TCI Chemicals. SAFETY DATA SHEET for 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole. (2023).
  • Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 928.
  • Merck Millipore. SAFETY DATA SHEET for a mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3-one (3:1).
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  • Ansell. Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. [Link]

  • University of Rochester. Workup Tricks: Reagents. [Link]

  • Zauer, E. A., et al. (2025). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • Physikalisch-Technische Bundesanstalt.
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  • Sigma-Aldrich. 5-(4,4,5,5-Tetramethyl-[2][4]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1073–1111.
  • Boron Molecular. 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol.
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  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE.

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